molecular formula C13H13N3O3 B13478276 E3 ligase Ligand 29

E3 ligase Ligand 29

Número de catálogo: B13478276
Peso molecular: 259.26 g/mol
Clave InChI: VFDZUWPTOYTMAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

E3 ligase Ligand 29 is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H13N3O3

Peso molecular

259.26 g/mol

Nombre IUPAC

3-(3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H13N3O3/c1-15-8-4-2-3-5-9(8)16(13(15)19)10-6-7-11(17)14-12(10)18/h2-5,10H,6-7H2,1H3,(H,14,17,18)

Clave InChI

VFDZUWPTOYTMAL-UHFFFAOYSA-N

SMILES canónico

CN1C2=CC=CC=C2N(C1=O)C3CCC(=O)NC3=O

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of E3 ligase Ligand 29, a covalent inhibitor of the HECT E3 ubiquitin ligase NEDD4-1. This document details the ligand's mechanism of action, its impact on NEDD4-1's enzymatic function, and the experimental protocols utilized in its evaluation.

Introduction to this compound

This compound is a small molecule that selectively targets a non-catalytic cysteine residue (Cys627) on the HECT domain of NEDD4-1.[1] Its discovery has been a significant step in the development of pharmacological probes for studying the intricate mechanisms of HECT E3 ligases.[2][3] The covalent modification by Ligand 29 induces a unique change in the enzymatic activity of NEDD4-1, switching it from a processive to a distributive mechanism of polyubiquitin chain synthesis.[2][4] This novel mechanism of action presents a new strategy for the design of E3 ligase inhibitors.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₃H₁₃N₃O₃
Molecular Weight 259.26 g/mol
CAS Number 2154341-52-1

Mechanism of Action and Signaling Pathway

E3 ubiquitin ligases, such as NEDD4-1, are critical enzymes in the ubiquitin-proteasome system, responsible for attaching ubiquitin to substrate proteins, thereby targeting them for degradation or altering their function.[5] NEDD4-1 has been implicated in various cellular processes and is a potential therapeutic target in diseases like cancer and Parkinson's disease.[6][7]

Ligand 29 acts as a covalent inhibitor by forming a bond with Cys627, a non-catalytic residue located at a key ubiquitin-binding interface on the N-lobe of the NEDD4-1 HECT domain.[1] This binding event disrupts the non-covalent interaction of ubiquitin with this exosite, which is crucial for the processive synthesis of polyubiquitin chains.[2][4] By blocking this interaction, Ligand 29 effectively converts the enzyme's mode of action to a distributive one, where the enzyme dissociates from the substrate after each ubiquitin transfer.[2]

NEDD4_1_Signaling_Pathway cluster_0 Normal Processive Ubiquitination cluster_1 Inhibition by Ligand 29 NEDD4_1 NEDD4-1 (HECT Domain) Ub_exosite Ubiquitin Exosite (N-lobe, Cys627) Catalytic_site Catalytic Site (C-lobe, Cys867) PolyUb_chain Growing Poly-Ubiquitin Chain Ub_exosite->PolyUb_chain anchors Substrate Substrate Protein Catalytic_site->Substrate Ub transfer Substrate->NEDD4_1 binds NEDD4_1_inhibited NEDD4-1 (Inhibited) Substrate->NEDD4_1_inhibited binds Ub Ubiquitin Ub->Catalytic_site binds PolyUb_chain->Substrate elongation Ligand_29 Ligand 29 Ub_exosite_blocked Blocked Ubiquitin Exosite (Cys627 covalently modified) Ligand_29->Ub_exosite_blocked covalent bond Catalytic_site_distributive Catalytic Site (Distributive Ub transfer) Substrate_dissociation Substrate Dissociation NEDD4_1_inhibited->Substrate_dissociation dissociates Catalytic_site_distributive->Substrate single Ub transfer Mono_multi_mono_Ub Mono- or Multi-mono- ubiquitination Substrate_dissociation->Mono_multi_mono_Ub Synthesis_Workflow cluster_0 Retrosynthetic Analysis Ligand_29 Ligand 29 (Target Molecule) Amide_Bond Amide Bond Formation Ligand_29->Amide_Bond Intermediate_A Intermediate A: 4-(aminomethyl)-1-methyl- 3,6-dihydropyridine-2,6-dione Amide_Bond->Intermediate_A Intermediate_B Intermediate B: Acryloyl chloride or activated acrylic acid Amide_Bond->Intermediate_B Tetrahydropyridine_Core Tetrahydropyridine Core Synthesis Intermediate_A->Tetrahydropyridine_Core Starting_Materials_B Acrylic Acid Intermediate_B->Starting_Materials_B Starting_Materials_A Simple Starting Materials (e.g., substituted malonic esters, methylamine, formaldehyde) Tetrahydropyridine_Core->Starting_Materials_A FP_Assay_Workflow cluster_0 Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (NEDD4-1, FITC-Ub, Ligand 29) Start->Prepare_Reagents Dispense_Inhibitor Dispense Ligand 29/ Controls into Plate Prepare_Reagents->Dispense_Inhibitor Add_Protein Add NEDD4-1 HECT Domain Dispense_Inhibitor->Add_Protein Add_Probe Add Fluorescent Probe (FITC-Ub) Add_Protein->Add_Probe Incubate Incubate at Room Temp. Add_Probe->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data (Calculate IC50) Measure_FP->Analyze_Data End End Analyze_Data->End

References

Binding Affinity of E3 Ligase Ligand 29 to Cereblon: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the binding affinity of the molecule designated "E3 ligase Ligand 29" have revealed that it is predominantly recognized as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, not Cereblon (CRBN). Multiple chemical supplier databases consistently categorize "this compound" as a VHL-binding moiety. Consequently, a detailed technical guide on its binding affinity specifically to Cereblon cannot be provided as the foundational premise of this interaction is not supported by currently available data.

This report will, therefore, pivot to provide a comprehensive overview of the general principles and methodologies relevant to assessing ligand binding to Cereblon, which may be of value to researchers in the field of targeted protein degradation.

Introduction to Cereblon as a Target for E3 Ligase Ligands

Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] It functions as a substrate receptor, identifying specific proteins for ubiquitination and subsequent degradation by the proteasome. The modulation of CRBN's substrate specificity through small molecule ligands, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, has become a cornerstone of modern drug development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to the target's degradation. The affinity of the E3 ligase ligand for its target, such as CRBN, is a critical parameter influencing the efficiency of this process.

Quantitative Assessment of Ligand-Cereblon Binding Affinity

Determining the binding affinity of a ligand to Cereblon is essential for understanding its potential as a molecular glue or as a component of a PROTAC. Several biophysical techniques are routinely employed for this purpose. The choice of method often depends on factors such as the properties of the ligand and protein, the required throughput, and the specific information desired (e.g., kinetics, thermodynamics).

Table 1: Common Experimental Techniques for Measuring Ligand-Cereblon Binding Affinity

Experimental TechniquePrincipleKey Parameters Measured
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd)
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate.Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd)
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a protein.Dissociation constant (Kd)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore on the protein and ligand, respectively.Dissociation constant (Kd), IC50

Experimental Protocols: A Generalized Workflow

While specific protocols vary, the following provides a generalized workflow for assessing the binding of a novel ligand to Cereblon.

Protein Expression and Purification

Recombinant human Cereblon, often in complex with DDB1, is typically expressed in insect or mammalian cell lines and purified using affinity and size-exclusion chromatography to ensure high purity and proper folding.

Ligand Preparation

The ligand is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared in the appropriate assay buffer.

Binding Assay (Example: Isothermal Titration Calorimetry)
  • Sample Preparation: The purified Cereblon protein is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. Both are in identical buffer solutions to minimize heat of dilution effects.

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).

Below is a conceptual workflow diagram for a typical ligand-protein binding affinity experiment.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis protein_prep Recombinant Protein Expression & Purification assay_setup Assay Setup (e.g., ITC, SPR) protein_prep->assay_setup ligand_prep Ligand Solubilization & Dilution ligand_prep->assay_setup data_acq Data Acquisition assay_setup->data_acq data_proc Data Processing data_acq->data_proc model_fit Binding Model Fitting data_proc->model_fit param_det Determination of Binding Parameters (Kd, etc.) model_fit->param_det

Caption: Generalized workflow for determining ligand-protein binding affinity.

Cereblon Signaling and PROTAC Mechanism of Action

Cereblon, as part of the CRL4^CRBN^ E3 ligase complex, plays a critical role in cellular homeostasis by targeting proteins for degradation. The binding of a ligand to Cereblon can modulate its activity in several ways. In the context of PROTACs, the Cereblon ligand serves as an anchor for the E3 ligase, bringing it into proximity with a target protein bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.

The following diagram illustrates the general mechanism of a Cereblon-based PROTAC.

protac_mechanism cluster_components Cellular Components cluster_process Degradation Pathway CRBN Cereblon (CRBN) (within CRL4 complex) Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary binds POI Target Protein (POI) POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary mediates Ub Ubiquitination Ternary->Ub leads to Proteasome Proteasomal Degradation Ub->Proteasome targets for

Caption: Mechanism of action for a Cereblon-recruiting PROTAC.

References

The Role of Lenalidomide (E3 Ligase Ligand 29) in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This guide provides an in-depth technical overview of "E3 ligase Ligand 29," identified as the well-established Cereblon (CRBN) ligand, Lenalidomide. We will delve into its mechanism of action, quantitative parameters, experimental protocols, and its pivotal role in the design of effective protein degraders.

Core Concept: The Mechanism of CRBN-Mediated Targeted Protein Degradation

Lenalidomide functions as a "molecular glue," modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] In its natural state, the CRL4-CRBN complex ubiquitinates a specific set of endogenous proteins, marking them for degradation by the proteasome. When a PROTAC incorporating Lenalidomide is introduced into the cell, the Lenalidomide moiety binds to CRBN. This binding event induces a conformational change in CRBN, creating a new binding surface that can recognize and bind to the target protein, tethered to the other end of the PROTAC. This induced proximity between the E3 ligase and the target protein facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[2] The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[3]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Poly-ubiquitinated Target Poly-ubiquitinated Target E3 Ligase (CRL4-CRBN) E3 Ligase (CRL4-CRBN) E3 Ligase (CRL4-CRBN)->PROTAC Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitinated Target E1, E2, E3 cascade 26S Proteasome 26S Proteasome Degraded Protein Degraded Protein 26S Proteasome->Degraded Protein Degradation Poly-ubiquitinated Target->26S Proteasome Recognition

Figure 1: Mechanism of PROTAC-mediated protein degradation. (Max Width: 760px)

Quantitative Data: Binding Affinities and Degradation Efficacy

The efficacy of a Lenalidomide-based PROTAC is dependent on several factors, including its binding affinity to CRBN and the target protein, as well as the stability of the resulting ternary complex.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
CompoundBinding Affinity (Kd)Binding Affinity (IC50)Assay MethodReference(s)
Thalidomide~250 nM~2 µMCompetitive Titration, Competitive Binding Assay[4][5]
Lenalidomide~178 nM, 0.64 µM~2 µMCompetitive Titration, ITC, Competitive Binding Assay[4][5][6]
Pomalidomide~157 nM~1.2 - 3 µMCompetitive Titration, Competitive Binding Assay[4][7]
Table 2: Performance of Lenalidomide/Pomalidomide-Based PROTACs
PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
PROTAC 16PomalidomideEGFRWTA54932.996[8]
ZQ-23PomalidomideHDAC8-14793[9]
PROTAC 4LenalidomideBRD4-pM range>90[10]
F3C-P6-position modified LenalidomideBET proteinsHCT116--[11]

Experimental Protocols

CRBN Engagement Assay (NanoBRET™)

This assay measures the binding of a ligand to CRBN within living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged CRBN and a fluorescently labeled CRBN tracer (e.g., BODIPY™-lenalidomide). A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.[12][13]

Methodology:

  • Cell Preparation: Use cells stably expressing NanoLuc®-CRBN.

  • Tracer Addition: Add the BODIPY™-lenalidomide tracer to the cells.

  • Compound Treatment: Add a serial dilution of the test compound (e.g., Lenalidomide-based PROTAC).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Immediately measure the donor (450 nm) and acceptor (520 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). A decrease in the ratio indicates target engagement.

Ternary Complex Formation Assay (In Vitro)

This assay assesses the formation of the Target Protein-PROTAC-E3 Ligase complex.

Principle: Various biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and kinetics of the ternary complex formation.[14][15]

Methodology (SPR):

  • Immobilization: Immobilize the purified E3 ligase (e.g., CRBN-DDB1 complex) onto an SPR sensor chip.

  • Binary Interaction Analysis: Flow the PROTAC over the chip to determine the binary binding kinetics to the E3 ligase.

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation. The cooperativity of the complex can be calculated by comparing the binary and ternary binding affinities.

Experimental_Workflow Start Start End End Decision Decision Decision->End Successful Degrader CRBN_Engagement_Assay CRBN_Engagement_Assay Decision->CRBN_Engagement_Assay Optimize PROTAC Design Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC) CRBN_Engagement_Assay->Ternary_Complex_Assay 2. Assess Complex Formation Protein_Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Ternary_Complex_Assay->Protein_Degradation_Assay 3. Measure Degradation Protein_Degradation_Assay->Decision 4. Evaluate Efficacy

Figure 2: A typical experimental workflow for PROTAC validation. (Max Width: 760px)
In-Cell Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16][17]

Principle: Cells are treated with the PROTAC, and the total protein is extracted. The level of the target protein is then detected and quantified using a specific antibody.

Methodology:

  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using an assay like BCA or Bradford.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[16][18]

Conclusion

Lenalidomide, commercially available as "this compound," is a cornerstone in the field of targeted protein degradation. Its well-characterized interaction with the Cereblon E3 ligase provides a robust and versatile platform for the development of PROTACs against a wide array of disease-relevant proteins. A thorough understanding of its binding kinetics, the intricacies of ternary complex formation, and the application of rigorous experimental protocols are paramount for the successful design and optimization of novel, potent, and selective protein degraders. This guide serves as a foundational resource for researchers embarking on or advancing their work in this exciting and rapidly evolving area of drug discovery.

References

E3 Ligase Ligand 29 as a Cereblon (CRBN) Recruiter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. This approach co-opts the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a widely exploited E3 ligase in PROTAC design. This technical guide provides an in-depth overview of E3 ligase Ligand 29, a chemical moiety used to recruit CRBN, with a focus on its application in the development of potent protein degraders.

This compound: Core Properties

This compound is a key building block for the synthesis of CRBN-recruiting PROTACs. Its chemical structure is designed to bind to the thalidomide-binding pocket of Cereblon, thereby enabling the recruitment of the CRBN E3 ligase complex to a specific protein of interest targeted by the other end of the PROTAC molecule.

PropertyData
Chemical Name This compound
CAS Number 2154341-52-1
Molecular Formula C₁₃H₁₃N₃O₃
Molecular Weight 259.26 g/mol
Binding Target Cereblon (CRBN) E3 Ubiquitin Ligase
Binding Affinity (Kd/IC₅₀) Data not publicly available in searched literature.

Application in PROTACs: LRRK2 Degrader-3

A notable application of this compound is in the construction of "PROTAC LRRK2 Degrader-3," a potent and selective degrader of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research. This PROTAC demonstrates the utility of this compound in creating highly effective protein degraders.

PROTACTarget ProteinE3 Ligase LigandDC₅₀
PROTAC LRRK2 Degrader-3 LRRK2This compound0.17 nM[1]

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target_Protein Target Protein (e.g., LRRK2) PROTAC->Target_Protein Binds to Target CRBN_Complex CRBN E3 Ligase Complex PROTAC->CRBN_Complex Recruits CRBN Ternary_Complex Target-PROTAC-CRBN Ternary Complex Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition by Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Ub Polyubiquitination of Target

PROTAC-mediated protein degradation workflow.

Experimental Protocols

CRBN Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

ITC_Workflow Prepare_Samples Prepare Ligand 29 in buffer (in syringe) and CRBN protein (in cell) Titration Inject Ligand 29 into CRBN solution in calorimeter cell Prepare_Samples->Titration Measure_Heat Measure heat change after each injection Titration->Measure_Heat Data_Analysis Plot heat change vs. molar ratio and fit to a binding model Measure_Heat->Data_Analysis Determine_Parameters Determine Kd, n, ΔH Data_Analysis->Determine_Parameters

Isothermal Titration Calorimetry (ITC) workflow.

Protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 100-200 µM) in a suitable buffer (e.g., PBS or Tris buffer). Prepare a solution of purified CRBN protein (e.g., 10-20 µM) in the same buffer.

  • ITC Experiment: Load the CRBN solution into the sample cell of the ITC instrument and the Ligand 29 solution into the injection syringe.

  • Titration: Perform a series of small injections of Ligand 29 into the CRBN solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd).

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Protocol:

  • Immobilization: Immobilize purified CRBN protein onto an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to detect the formation of the ternary complex.

TRFRET_Workflow Component_Mix Mix tagged Target Protein (e.g., His-LRRK2) and tagged CRBN (e.g., GST-CRBN) with PROTAC Antibody_Addition Add FRET donor-labeled antibody (e.g., Anti-GST-Tb) and FRET acceptor- labeled antibody (e.g., Anti-His-d2) Component_Mix->Antibody_Addition Incubation Incubate to allow complex formation Antibody_Addition->Incubation Measurement Excite donor and measure emission from both donor and acceptor Incubation->Measurement Data_Analysis Calculate TR-FRET ratio to quantify ternary complex formation Measurement->Data_Analysis

TR-FRET assay for ternary complex formation.

Protocol:

  • Reagents: Use tagged recombinant proteins (e.g., His-tagged LRRK2 and GST-tagged CRBN/DDB1). Use FRET pair-labeled antibodies that recognize these tags (e.g., terbium-conjugated anti-GST and d2-conjugated anti-His).

  • Assay Setup: In a microplate, mix the target protein, CRBN, and a dilution series of the PROTAC.

  • Antibody Incubation: Add the labeled antibodies to the mixture and incubate.

  • Detection: Measure the TR-FRET signal on a plate reader. An increased FRET signal indicates the formation of the ternary complex.

Cellular Target Engagement Assay (NanoBRET™)

NanoBRET™ can be used to measure the engagement of the PROTAC with CRBN in live cells.

Protocol:

  • Cell Line: Use a cell line stably expressing a NanoLuc®-CRBN fusion protein.

  • Assay Setup: Plate the cells and add the NanoBRET™ tracer that binds to CRBN.

  • Competition: Add a dilution series of the PROTAC containing this compound.

  • Detection: Measure the BRET signal. A decrease in the BRET signal indicates that the PROTAC is displacing the tracer and binding to CRBN.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC₅₀ value for target engagement.

Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the degradation of the target protein.

WesternBlot_Workflow Cell_Treatment Treat cells with a dilution series of the PROTAC Cell_Lysis Lyse cells and quantify protein concentration Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by size using SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Immunoblotting Probe with primary antibodies (anti-target, anti-loading control) and HRP-secondary antibodies Transfer->Immunoblotting Detection Detect signal using chemiluminescence Immunoblotting->Detection Quantification Quantify band intensity and normalize to loading control to determine DC₅₀ and Dmax Detection->Quantification

Western blot workflow for protein degradation.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lysis: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein (e.g., LRRK2) and a loading control (e.g., GAPDH or β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its incorporation into molecules like "PROTAC LRRK2 Degrader-3" highlights its utility in targeting disease-relevant proteins for degradation. While direct binding affinity data for Ligand 29 is not widely available, the efficacy of the resulting PROTACs provides strong validation of its function. The experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and degradation properties of novel PROTACs developed using this and similar CRBN-recruiting moieties.

References

The Ubiquitin-Proteasome System and the Role of E3 Ligase Ligand 29: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for the regulated degradation of proteins, playing a pivotal role in cellular homeostasis. E3 ubiquitin ligases, key components of this system, provide substrate specificity and are increasingly targeted for therapeutic intervention. This technical guide provides an in-depth exploration of the UPS with a specific focus on "E3 ligase Ligand 29," a ligand targeting the Cereblon (CRBN) E3 ligase. This document will detail the mechanism of action, provide quantitative data for CRBN ligands, outline key experimental protocols for their characterization, and present visual workflows and pathways to facilitate a comprehensive understanding for researchers and drug development professionals in the field of targeted protein degradation.

Note on "this compound": Publicly available information specifically identifying "this compound" with detailed experimental data is limited. Based on its chemical formula (C13H13N3O3) and its description as a Cereblon (CRBN) ligand, this guide will proceed under the well-supported assumption that "this compound" is a pomalidomide-based ligand. The data and protocols presented herein are representative of this class of CRBN modulators.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for selective protein degradation in eukaryotic cells, essential for maintaining protein quality control, and regulating a myriad of cellular processes including cell cycle progression, signal transduction, and immune responses.[1][2] The degradation process is carried out in a sequential enzymatic cascade involving three key enzymes:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[3][4]

This process of attaching ubiquitin molecules, known as ubiquitination, can result in the formation of a polyubiquitin chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[2]

E3 Ubiquitin Ligases: The Specificity Factors

With over 600 E3 ligases encoded in the human genome, these enzymes are the primary determinants of substrate specificity within the UPS.[5] Their ability to selectively bind to target proteins makes them attractive targets for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD). One of the most promising TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI.[6]

This compound: A Cereblon (CRBN) Modulator

"this compound" is identified as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[2][7] Small molecule ligands that bind to CRBN, such as thalidomide and its analogs lenalidomide and pomalidomide, can modulate the substrate specificity of the CRL4^CRBN^ complex.[8][9] These molecules, often referred to as "molecular glues," can induce the degradation of specific proteins, known as neosubstrates, that are not normally targeted by CRBN.

Pomalidomide, a potent CRBN ligand, is widely used in the development of PROTACs. It binds to a specific pocket in CRBN, altering its surface to promote the recruitment of new protein targets for ubiquitination and degradation.[9][10]

Quantitative Data for CRBN Ligands

The binding affinity of E3 ligase ligands to their target is a critical parameter in the design and efficacy of PROTACs. The following table summarizes the binding affinities of common CRBN ligands.

CompoundBinding Affinity (Kd) to CRBNAssay MethodReference
Thalidomide~250 nMCompetitive Titration[9]
Lenalidomide~178 nMCompetitive Titration[9]
Pomalidomide ~157 nM Competitive Titration [9]
IberdomideHigher affinity than lenalidomide and pomalidomideNot specified[5]

The degradation efficiency of PROTACs is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table provides representative data for pomalidomide-based PROTACs targeting different proteins.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Compound 16 EGFRA54932.9>90[11]
ZQ-23 HDAC8-14793[7]
GP262 PI3K/mTORMDA-MB-23142.23–227.4 (PI3K), 45.4 (mTOR)Not specified[12]
NC-1 BTKMino2.297[13]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the development and characterization of PROTACs. This section provides detailed methodologies for key experiments.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

Objective: To quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody against the target protein's tag (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody against the E3 ligase's tag (e.g., AF488-anti-His)

  • Assay buffer

  • 384-well microplates

Protocol:

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • In a 384-well plate, add the tagged target protein, the tagged CRBN/DDB1 complex, and the PROTAC dilutions.

  • Incubate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[14][15]

  • Add the TR-FRET donor and acceptor antibodies to the wells.

  • Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to generate a bell-shaped curve, from which the ternary complex formation can be assessed.[14][15]

Protein Degradation Assay (AlphaLISA)

Objective: To quantify the degradation of the target protein in a high-throughput manner.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • AlphaLISA lysis buffer

  • AlphaLISA acceptor beads conjugated to an antibody against the target protein

  • Streptavidin-coated donor beads

  • Biotinylated antibody against a different epitope of the target protein

  • 384-well microplates

Protocol:

  • Plate cells in 384-well plates and treat with a serial dilution of the PROTAC for a desired time (e.g., 24 hours).

  • Lyse the cells directly in the wells using AlphaLISA lysis buffer.[16]

  • Add the AlphaLISA acceptor beads and the biotinylated antibody to the cell lysate.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Add the streptavidin-coated donor beads.

  • Incubate for a further period (e.g., 30-60 minutes) at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader. The signal is inversely proportional to the amount of target protein.

  • Plot the signal against the PROTAC concentration to determine the DC50 and Dmax values.[16]

Quantitative Western Blot for Protein Degradation

Objective: To visualize and quantify the degradation of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cells with a serial dilution of the PROTAC for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[3][9]

  • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax.[3][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 Activation E2 E2 (Conjugating Enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase (e.g., CRBN) E2->E3 PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Ligation Substrate Target Protein (Substrate) Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition & Degradation Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides ATP ATP ATP->E1

Caption: The Ubiquitin-Proteasome System (UPS) Pathway.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC (E3 Ligand 29 - Linker - POI Ligand) E3 CRBN E3 Ligase PROTAC->E3 POI Protein of Interest (POI) PROTAC->POI Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex E3->Ternary_Complex POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E2_Ub E2~Ub E2_Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycling Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Mechanism of Action of a PROTAC Utilizing this compound.

Experimental_Workflow start Start: PROTAC Design & Synthesis biochem_assays Biochemical Assays (e.g., TR-FRET for Ternary Complex) start->biochem_assays cell_treatment Cell-Based Assays: Treat Cells with PROTAC biochem_assays->cell_treatment degradation_quant Quantify Protein Degradation (Western Blot, AlphaLISA) cell_treatment->degradation_quant dc50_dmax Determine DC50 & Dmax degradation_quant->dc50_dmax selectivity Selectivity Profiling (Proteomics - LC-MS/MS) dc50_dmax->selectivity Potent Degradation optimization Lead Optimization dc50_dmax->optimization Suboptimal Degradation selectivity->optimization Off-target effects in_vivo In Vivo Studies selectivity->in_vivo Selective optimization->start Iterative Design end Candidate Selection in_vivo->end

Caption: A Typical Experimental Workflow for PROTAC Development.

Conclusion

The field of targeted protein degradation, empowered by a deeper understanding of the ubiquitin-proteasome system, offers a paradigm shift in drug discovery. E3 ligase ligands, such as the pomalidomide-based "this compound," are central to the development of potent and selective PROTACs. This technical guide has provided a comprehensive overview of the UPS, the mechanism of CRBN-mediated degradation, quantitative data for CRBN ligands, detailed experimental protocols, and visual representations of key processes. By leveraging this information, researchers and drug development professionals can accelerate the design, characterization, and optimization of novel therapeutics for a wide range of diseases.

References

Initial Characterization of a von Hippel-Lindau (VHL) E3 Ligase Ligand for PROTAC Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative data and detailed experimental protocols for the commercial product designated "E3 ligase Ligand 29" are not publicly available in the reviewed scientific literature. This guide provides a representative initial characterization of a typical von Hippel-Lindau (VHL) E3 ligase ligand based on established principles and data from well-characterized VHL ligands used in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

The recruitment of E3 ubiquitin ligases is a cornerstone of targeted protein degradation, a therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase.[1] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.[2][3] A critical component of a VHL-based PROTAC is the VHL ligand, which serves as the anchor to the E3 ligase machinery.

This document outlines the essential experiments and data required for the initial characterization of a novel VHL E3 ligase ligand, herein exemplified as a representative "VHL Ligand." The primary goal of this characterization is to ensure the ligand is a suitable candidate for incorporation into a PROTAC. This involves confirming its binding to VHL, assessing its impact on the VHL-hypoxia-inducible factor 1α (HIF-1α) interaction, and establishing a baseline for its use in targeted protein degradation.

Mechanism of Action: VHL-based PROTAC

A VHL-based PROTAC functions by forming a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the protein of interest (POI). The VHL ligand portion of the PROTAC binds to the VHL protein, while the "warhead" portion binds to the POI. This induced proximity allows the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (VHL Ligand - Linker - Warhead) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ternary_Complex POI-PROTAC-VHL VHL VHL E3 Ligase Complex VHL->PROTAC Binds Ub Ubiquitin Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->Ub Recruits & Activates Ubiquitination Cascade

Caption: General mechanism of action for a VHL-based PROTAC.

Quantitative Data Summary for Representative VHL Ligands

The binding affinity of a ligand to its target E3 ligase is a critical parameter for its successful incorporation into a PROTAC. While specific data for "this compound" is unavailable, the table below summarizes publicly available data for other well-characterized VHL ligands to provide a reference for expected performance.

Ligand Name/ReferenceBinding Affinity to VHLAssay Type
VH-298Kd = 80-90 nMNot Specified
VHL Ligand 14IC50 = 196 nMNot Specified
VL285IC50 = 0.34 µMNot Specified
VH032Not SpecifiedVHL Ligand

Experimental Protocols

The following are representative protocols for the initial characterization of a novel VHL ligand.

This protocol describes a typical workflow for measuring the binding kinetics and affinity of a VHL ligand.

SPR_Workflow start Start step1 Immobilize Avi-tagged recombinant VHL-ElonginB-ElonginC (VBC) complex on a streptavidin-coated sensor chip. start->step1 step2 Prepare serial dilutions of the VHL ligand in running buffer. step1->step2 step3 Inject ligand solutions over the sensor chip surface at a constant flow rate (association). step2->step3 step4 Flow running buffer over the chip to measure dissociation of the ligand (dissociation). step3->step4 step5 Regenerate the sensor surface with a mild acid or base wash. step4->step5 step6 Fit the resulting sensorgram data to a 1:1 binding model to determine k_on, k_off, and K_d. step5->step6 end End step6->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

  • Protein Immobilization: Recombinant, purified VHL-ElonginB-ElonginC (VBC) complex, with an N-terminal AviTag for site-specific biotinylation, is immobilized on a streptavidin-coated SPR sensor chip to a target density of approximately 2000-3000 response units (RU). A reference channel is prepared without the VBC complex to allow for background subtraction.

  • Analyte Preparation: The VHL ligand is dissolved in an appropriate buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) and prepared in a series of concentrations, typically ranging from low nanomolar to high micromolar, to encompass the expected dissociation constant (Kd).

  • Binding Measurement: Each concentration of the VHL ligand is injected over the sensor and reference channels for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Data Analysis: The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Once the VHL ligand is incorporated into a PROTAC, its ability to induce the degradation of a specific target protein must be verified.

Detailed Methodology:

  • Cell Culture and Treatment: Select a cell line that endogenously expresses the protein of interest (POI) and VHL. Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18 hours). Include vehicle control (e.g., DMSO) and potentially negative controls, such as the warhead alone or a non-binding epimer of the VHL ligand within a PROTAC.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate the membrane with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax).

Formulation for In Vitro and In Vivo Studies

For a compound with low water solubility, appropriate formulation is crucial for accurate and reproducible experimental results.

Example In Vitro Formulation (DMSO Stock):

  • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • For cell-based assays, dilute the stock solution in culture medium to the final working concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Example In Vivo Formulation (for subcutaneous or intraperitoneal injection):

  • Vehicle: A common vehicle for preclinical studies is a mixture of DMSO, Tween 80, and saline.[4]

  • Preparation (e.g., for a 10% DMSO, 5% Tween 80, 85% Saline formulation):

    • Dissolve the required amount of the VHL ligand-containing PROTAC in DMSO to create a concentrated stock.

    • Add Tween 80 to the DMSO solution and mix thoroughly.

    • Add saline to the desired final volume and vortex until the solution is clear.[4]

Note: The optimal formulation should be determined empirically for each compound to ensure solubility and stability.

Conclusion

The initial characterization of a VHL E3 ligase ligand is a critical first step in the development of a novel PROTAC. By confirming high-affinity binding to VHL and demonstrating its utility in a PROTAC to induce target protein degradation, researchers can confidently advance a ligand to further preclinical development. The experimental protocols and representative data provided in this guide serve as a foundational framework for these characterization efforts.

References

E3 Ligase Ligand 29 (GDC-0152): An In-depth Technical Guide to Inducing Protein Proximity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. This approach utilizes small molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), to hijack the cell's endogenous protein disposal machinery. A critical component of these degraders is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

This technical guide focuses on E3 ligase Ligand 29 , also known as GDC-0152 , a potent antagonist of the Inhibitor of Apoptosis (IAP) family of E3 ubiquitin ligases.[1][2] GDC-0152 functions as a "warhead" in degrader molecules, enabling the recruitment of IAP E3 ligases, such as cIAP1, cIAP2, and XIAP, to a desired target protein. By inducing proximity between the target protein and the IAP E3 ligase, GDC-0152-based degraders facilitate the transfer of ubiquitin to the target, marking it for destruction. This guide will provide a comprehensive overview of GDC-0152, including its binding affinities, quantitative data on its performance in targeted protein degradation, detailed experimental protocols for its characterization, and a visual representation of the underlying signaling pathway.

Quantitative Data Presentation

The efficacy of a GDC-0152-based degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for various target proteins.

Table 1: Binding Affinity of GDC-0152 to IAP Proteins

IAP ProteinBIR DomainBinding Affinity (Ki, nM)
ML-IAPBIR14[1][2]
cIAP1BIR317[1][2]
XIAPBIR328[1][2]
cIAP2BIR343[1][2]

Table 2: Degradation Performance of GDC-0152-Based SNIPERs

Target ProteinDegrader NameCell LineDC50 (nM)Dmax (%)
Bruton's Tyrosine Kinase (BTK)SNIPER-12THP-1182 ± 57Not Reported
Cyclin-dependent kinase 4/6 (CDK4/6)SNIPER-19 / SNIPER-20MM.1SNot Reported> 77% at 100 nM
Androgen Receptor (AR)SNIPER-1Prostate Cancer Cells~3000Not Reported
Estrogen Receptor α (ERα)SNIPER(ER)-131Not Reported> 33.8Not Reported

Experimental Protocols

Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein induced by a GDC-0152-based degrader.

Materials:

  • Cell line expressing the target protein

  • GDC-0152-based degrader

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the GDC-0152-based degrader in cell culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the degrader for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes how to assess the formation of the Target Protein-Degrader-IAP E3 Ligase ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant target protein

  • Purified recombinant IAP E3 ligase (or its BIR domain)

  • GDC-0152-based degrader

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Immobilization of IAP E3 Ligase:

    • Immobilize the purified IAP E3 ligase onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Binary Interaction Analysis (Degrader to IAP E3 Ligase):

    • Inject a series of concentrations of the GDC-0152-based degrader over the immobilized IAP E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (Degrader to Target Protein):

    • If the target protein can be immobilized, repeat step 2 to determine the binary binding affinity of the degrader to the target protein.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the GDC-0152-based degrader.

    • Inject these solutions over the immobilized IAP E3 ligase surface.

    • Monitor the binding response. An enhancement in the binding response compared to the degrader alone indicates the formation of a ternary complex.

    • Analyze the data to determine the affinity and kinetics of ternary complex formation. The cooperativity (α) of the complex can be calculated by comparing the ternary binding affinity to the binary affinities.

Mandatory Visualizations

GDC_0152_Mediated_Degradation_Pathway cluster_cell Cellular Environment PROTAC GDC-0152-based Degrader TernaryComplex Ternary Complex (POI-Degrader-IAP) PROTAC->TernaryComplex Binds Target Target Protein (POI) Target->TernaryComplex Binds IAP IAP E3 Ligase (e.g., cIAP1) IAP->TernaryComplex Binds Ub_Target Poly-ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin (Ub) Ub->E1 Ub_E2->TernaryComplex Recruited Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->IAP Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: IAP-mediated protein degradation pathway initiated by a GDC-0152-based degrader.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding & Treatment with Degrader Start->Cell_Culture Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (Western Blot) SDS_PAGE->Transfer Immunoblot 5. Immunoblotting with Primary & Secondary Antibodies Transfer->Immunoblot Detection 6. Chemiluminescent Detection Immunoblot->Detection Analysis 7. Data Analysis: Quantification of Bands Detection->Analysis Calculation 8. Calculation of DC50 & Dmax Analysis->Calculation End End Calculation->End

Caption: Experimental workflow for determining DC50 and Dmax using Western Blot.

References

A Technical Guide to Proteolysis-Targeting Chimeras (PROTACs): Core Principles and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1][2] Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs act as catalytic agents that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3][] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations and provides a powerful strategy to address targets previously considered "undruggable," such as transcription factors and scaffolding proteins.[3][]

A PROTAC is a heterobifunctional molecule composed of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[2][5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][5][6]

The success and versatility of PROTAC technology are heavily dependent on the choice of the E3 ligase ligand. While over 600 E3 ligases exist in humans, only a handful have been successfully hijacked for targeted protein degradation, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used.[1][7][8] This guide will delve into the core principles of PROTACs using a representative VHL-recruiting ligand, herein referred to as "Ligand 29," to illustrate the key concepts, quantitative evaluation methods, and experimental protocols central to the field.

The PROTAC Mechanism of Action

The fundamental action of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[5] A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[][9] The PROTAC molecule, being a catalyst, is then released and can participate in multiple cycles of degradation.[2][3][10]

PROTAC-mediated protein degradation pathway.

The Role of the E3 Ligase Ligand: "Ligand 29"

The choice of the E3 ligase and its corresponding ligand is a cornerstone of PROTAC design, influencing degradation efficiency, selectivity, and drug-like properties.[1] Ligands for VHL, such as our representative "Ligand 29," are derived from the endogenous peptide substrate of VHL, hypoxia-inducible factor 1α (HIF-1α).[9][11] Small-molecule mimetics have been developed that bind to VHL with high affinity, providing a critical handle for PROTAC synthesis.[5][11] The linker is typically attached to a solvent-exposed part of the ligand to minimize disruption of its binding to the E3 ligase.

Quantitative Characterization of PROTACs

Evaluating the efficacy of a PROTAC requires a suite of quantitative assays to measure binding, ternary complex formation, and cellular degradation. The key parameters are binding affinity (Kd), cooperativity (α), half-maximal degradation concentration (DC50), and maximal degradation (Dmax).

Table 1: Biophysical and Cellular Activity of a Hypothetical PROTAC-29 This table presents representative data for a PROTAC ("PROTAC-29") constructed using "Ligand 29" to degrade a target Protein of Interest (POI). Values are illustrative and based on typical ranges seen in published literature.

ParameterDescriptionValueAssay Method
Binary Binding Affinities
Kd (PROTAC-29 to POI)Binding affinity of the PROTAC to the isolated target protein.25 nMSurface Plasmon Resonance (SPR)[12]
Kd (PROTAC-29 to E3 Ligase)Binding affinity of the PROTAC to the isolated E3 ligase complex (e.g., VCB).50 nMIsothermal Titration Calorimetry (ITC)[12]
Ternary Complex Formation
Kd (Ternary Complex)Dissociation constant of the fully formed POI-PROTAC-E3 complex.5 nMSPR
Cooperativity (α)A measure of how the binding of one protein influences the binding of the other. (α > 1 is positive cooperativity).2.5Calculated from binary and ternary Kd values
Cellular Degradation
DC50The concentration of PROTAC required to degrade 50% of the target protein in cells after a set time (e.g., 24h).15 nMWestern Blot / HiBiT Assay[13][14]
DmaxThe maximum percentage of protein degradation achievable with the PROTAC.>90%Western Blot / HiBiT Assay[13][14]
Degradation Rate (kdeg)The rate at which the target protein is degraded.0.08 min⁻¹Kinetic HiBiT Assay[14]

Key Experimental Protocols

The development and validation of a PROTAC involves several critical experiments. Below are detailed, representative protocols for core assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol measures the binding affinities and kinetics of both binary and ternary complexes in a label-free, real-time manner.[15][16]

  • Objective: To determine the Kon, Koff, and Kd of PROTAC binding to the E3 ligase and the fully formed ternary complex.

  • Materials:

    • SPR instrument (e.g., Biacore™).

    • Sensor chip (e.g., Series S NTA chip).

    • Recombinant His-tagged E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).

    • Recombinant target protein (POI).

    • PROTAC compound ("PROTAC-29").

    • Running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Methodology:

    • Immobilization: Immobilize the His-tagged VCB complex onto the Ni²⁺-activated NTA sensor chip surface.

    • Binary Affinity (PROTAC to E3): Flow serial dilutions of PROTAC-29 over the VCB-immobilized surface to measure the binding kinetics and affinity.

    • Ternary Complex Analysis: Prepare a solution of the POI at a saturating concentration (e.g., 10x its binary Kd to the PROTAC).

    • Flow serial dilutions of PROTAC-29, pre-mixed with the saturating concentration of POI, over the VCB-immobilized surface. This measures the formation and dissociation of the ternary complex.

    • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon, Koff, and calculate Kd (Koff/Kon). The dissociation half-life (t1/2) can be calculated as ln(2)/Koff.[17]

In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the target protein.

  • Objective: To detect the poly-ubiquitination of the POI in a cell-free reconstituted system.

  • Materials:

    • Recombinant E1 activating enzyme.

    • Recombinant E2 conjugating enzyme (e.g., UBE2D2).

    • Recombinant E3 ligase complex (VCB).

    • Recombinant POI.

    • Ubiquitin.

    • ATP.

    • PROTAC-29.

    • Ubiquitination reaction buffer.

    • Antibodies against the POI for Western blotting.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.

    • PROTAC Addition: Add varying concentrations of PROTAC-29 or a vehicle control (DMSO).

    • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination.

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Detection: Resolve the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the POI. A high-molecular-weight smear or laddering pattern above the band for the unmodified POI indicates poly-ubiquitination.[18]

Cellular Degradation Assay (Western Blot)

This is the definitive experiment to measure a PROTAC's ability to reduce the levels of an endogenous target protein in a cellular context.

  • Objective: To determine the DC50 and Dmax of PROTAC-29 in a specific cell line.

  • Materials:

    • Cultured cells that endogenously express the POI.

    • PROTAC-29.

    • Cell lysis buffer.

    • Protein quantification assay (e.g., BCA).

    • Primary antibody against the POI.

    • Primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Secondary antibodies.

  • Methodology:

    • Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of PROTAC-29 (e.g., from 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle-only control.

    • Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the total protein concentration in each lysate.

    • Western Blotting: Load equal amounts of total protein per lane on an SDS-PAGE gel. Transfer to a membrane and probe with primary antibodies for the POI and a loading control.

    • Imaging and Analysis: Image the blot and perform densitometry analysis. Normalize the POI band intensity to the loading control.

    • Curve Fitting: Plot the normalized POI levels against the log concentration of PROTAC-29. Fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[13]

PROTAC Development and Validation Workflow

The discovery of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.[19][20] The workflow ensures that candidates are rigorously tested for mechanism of action and specificity.

PROTAC_Workflow cluster_validation Lead Validation Target_Selection 1. Target & E3 Ligase Selection PROTAC_Design 2. PROTAC Design (Ligands, Linker) Target_Selection->PROTAC_Design Synthesis 3. Chemical Synthesis PROTAC_Design->Synthesis Biophysical 4. Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cell_Screen 5. Cellular Degradation Screen (DC50/Dmax) Biophysical->Cell_Screen Optimization Iterative Optimization Cell_Screen->Optimization Inactive Lead_Identified Potent Degrader Identified Cell_Screen->Lead_Identified Success Optimization->PROTAC_Design MOA_Validation 6. Mechanism Validation Lead_Identified->MOA_Validation Selectivity 7. Selectivity Profiling (Proteomics) MOA_Validation->Selectivity In_Vivo 8. In Vivo Studies Selectivity->In_Vivo

A typical workflow for PROTAC discovery and development.

This workflow begins with target selection and the design of initial PROTAC candidates.[19] After synthesis, compounds are evaluated in biophysical assays to confirm binding, followed by cellular screens to identify active degraders. If initial candidates are inactive, results from target engagement and ternary complex formation assays can inform the rational optimization of the structure.[19] Once a potent degrader is identified, its mechanism must be validated (e.g., confirming degradation is proteasome-dependent), and its selectivity must be assessed across the proteome.

Conclusion

PROTAC technology offers a powerful and versatile platform for targeted protein degradation, opening up new avenues for therapeutic intervention. The principles outlined in this guide, centered around the function of a representative E3 ligase ligand, provide a foundational understanding for researchers in the field. A systematic approach combining rational design with a robust suite of quantitative biophysical and cellular assays is critical for the successful development of potent, selective, and clinically viable PROTAC degraders. As the repertoire of E3 ligase ligands continues to expand, so too will the scope and impact of this transformative technology.[21]

References

Methodological & Application

Application Notes and Protocols for E3 Ligase Ligand-Based PROTACs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to selectively eliminate target proteins from cells by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a protein of interest (POI), connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This document provides a detailed experimental protocol for the application of a generic E3 ligase ligand-containing PROTAC in cell culture. While the specific molecule "E3 ligase Ligand 29" is commercially available, detailed public data on its cellular application is sparse. Therefore, this guide utilizes the well-characterized VHL-recruiting PROTAC, MZ1 , which targets BET family proteins (like BRD4), as a representative example to illustrate the principles and methodologies.

Mechanism of Action

E3 ligase ligand-based PROTACs, such as MZ1, operate through a catalytic mechanism. A single PROTAC molecule can induce the degradation of multiple target protein molecules. The process begins with the formation of a ternary complex between the PROTAC, the target protein (e.g., BRD4), and an E3 ubiquitin ligase (e.g., VHL).[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (e.g., MZ1) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_analysis 4. Cellular & Molecular Analysis start Start cell_culture 1. Cell Culture & Seeding start->cell_culture protac_prep 2. PROTAC Preparation & Treatment cell_culture->protac_prep incubation 3. Incubation (Time-course & Dose-response) protac_prep->incubation western_blot Western Blot (Protein Degradation) incubation->western_blot viability_assay Viability/Proliferation Assay (e.g., CCK-8, MTT) incubation->viability_assay flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) incubation->flow_cytometry data_analysis 5. Data Analysis (DC50, IC50 Calculation) western_blot->data_analysis viability_assay->data_analysis flow_cytometry->data_analysis end End data_analysis->end

References

E3 ligase Ligand 29 solubility and preparation for assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand 29 is a small molecule ligand for an E3 ubiquitin ligase. E3 ligase ligands are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides an overview of the solubility and preparation of this compound for use in biochemical and cell-based assays. Due to the limited availability of specific published data for this particular ligand, the protocols provided are generalized based on standard methods for similar E3 ligase ligands used in PROTAC development.

Physicochemical and Solubility Data

A summary of the available quantitative data for this compound is presented in Table 1. Researchers should note that solubility can be influenced by various factors, including temperature, pH, and the purity of the compound and solvents.

PropertyDataSource(s)
CAS Number 2154341-52-1[1][2]
Molecular Formula C₁₃H₁₃N₃O₃[2]
Molecular Weight 259.26 g/mol [2]
Solubility (In Vitro) May dissolve in DMSO. Other potential solvents include Ethanol and DMF.[1]

Note: It is recommended to test the solubility of a small amount of the product in the desired solvent before preparing a stock solution to avoid sample loss[1].

Preparation of Stock Solutions and Formulations

Accurate and consistent preparation of this compound is crucial for reproducible experimental results. The following are general guidelines for preparing stock solutions and formulations for in vitro and in vivo studies.

Stock Solution Preparation (for In Vitro Assays)

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many organic molecules, including E3 ligase ligands[1].

Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Formulation for In Vivo Studies

For in vivo experiments, this compound may need to be formulated to improve its solubility and bioavailability. The following are example formulations that can be adapted based on the specific experimental requirements[1].

Oral Formulation Example (Suspension):

  • Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose (CMC) in sterile water.

  • Add the required amount of this compound to the CMC solution to achieve the desired final concentration.

  • Vortex or sonicate to create a uniform suspension before administration.

Injectable Formulation Example (Co-solvent):

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, mix the appropriate volumes of PEG300 and Tween 80.

  • Add the DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.

  • Add sterile water or saline to the desired final volume and mix until a clear solution is obtained.

Note: These are starting points, and the optimal formulation may require further optimization.

Experimental Protocols

The following are generalized protocols for common assays used to characterize E3 ligase ligands and PROTACs. These should be adapted and optimized for the specific experimental context.

In Vitro Ubiquitination Assay

This assay determines if the E3 ligase ligand, as part of a PROTAC, can promote the ubiquitination of a target protein in a reconstituted system.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme

  • Purified E3 ligase

  • Purified target protein

  • Ubiquitin

  • ATP

  • This compound (as part of a PROTAC)

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies against the target protein and ubiquitin

Protocol:

  • In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.

  • Add the purified target protein to the reaction mixture.

  • Add the PROTAC containing this compound at various concentrations. Include a no-PROTAC control.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot using primary antibodies against the target protein and ubiquitin to detect polyubiquitination.

Cell-Based Protein Degradation Assay

This assay measures the ability of a PROTAC containing this compound to induce the degradation of a target protein in cultured cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC containing this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC containing this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform a Western blot to detect the levels of the target protein and the loading control.

  • Quantify the band intensities to determine the extent of protein degradation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of PROTACs and a typical experimental workflow for their characterization.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (E3 Ligand - Linker - Target Ligand) Ternary_Complex Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degrades

Caption: Mechanism of action for a PROTAC utilizing an E3 ligase ligand.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Characterization Prep Prepare Stock Solution of this compound-PROTAC InVitro In Vitro Ubiquitination Assay Prep->InVitro CellBased Cell-Based Degradation Assay Prep->CellBased WesternBlot Western Blot Analysis InVitro->WesternBlot CellBased->WesternBlot DataAnalysis Data Analysis (DC50, Dmax) WesternBlot->DataAnalysis

Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Conjugating E3 Ligase Ligand 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the linker chemistry for conjugating E3 Ligase Ligand 29, a thalidomide-based ligand-linker conjugate designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document offers detailed protocols for common conjugation strategies, quantitative data for PROTAC performance, and visualizations of the underlying biological and experimental workflows.

Introduction to this compound and PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

This compound is a pre-functionalized molecule incorporating the thalidomide E3 ligase ligand and a flexible linker with a terminal reactive group. This allows for the direct conjugation to a POI ligand, streamlining the synthesis of PROTACs. The choice of linker and conjugation chemistry is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.

Signaling Pathway of CRBN-Mediated Protein Degradation

The Cereblon (CRBN) E3 ubiquitin ligase is a key component of the Cullin-4A RING E3 ligase complex (CRL4^CRBN^). In the presence of a thalidomide-based PROTAC, this complex is recruited to the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

CRBN_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Ubiquitination_Degradation Ubiquitin-Proteasome System CRBN CRBN DDB1 DDB1 CRBN->DDB1 Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) CRBN->Ternary_Complex CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 PROTAC PROTAC (E3 Ligand 29 - POI Ligand) PROTAC->CRBN Binds POI Target Protein (POI) PROTAC->POI Binds POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Workflow cluster_Synthesis Synthesis and Purification cluster_Evaluation Biological Evaluation A1 Select POI Ligand with reactive handle (e.g., -NH2, -OH, -alkyne) A3 Conjugation Reaction (e.g., Amide Coupling, Click Chemistry) A1->A3 A2 Select E3 Ligand 29 with complementary reactive handle (e.g., -COOH, -azide) A2->A3 A4 Purification (e.g., HPLC) A3->A4 A5 Characterization (e.g., LC-MS, NMR) A4->A5 B1 Western Blot (Assess Protein Degradation - DC50, Dmax) A5->B1 Test PROTAC B2 Co-Immunoprecipitation (Confirm Ternary Complex Formation) B1->B2 Validate Mechanism B3 Cell Viability Assay (Determine cytotoxicity and anti-proliferative effects) B1->B3 Assess Function B4 Proteomics (Assess selectivity and off-target effects) B1->B4 Assess Specificity

Application Notes and Protocols for the E3 Ligase TRIM29 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "E3 Ligase Ligand 29": Initial searches for a specific molecule named "this compound" did not yield a well-characterized compound in the scientific literature for oncology research. The name likely originates from a product catalog. However, extensive research is available on the E3 ubiquitin ligase TRIM29 (Tripartite Motif Containing 29) , which plays a significant and multifaceted role in cancer biology. These application notes, therefore, focus on the applications of studying and targeting the E3 ligase TRIM29 in oncology research.

Introduction to TRIM29 in Oncology

Tripartite Motif Containing 29 (TRIM29) is a member of the TRIM family of proteins, some of which function as E3 ubiquitin ligases.[1] TRIM29's role in cancer is complex and context-dependent, acting as either an oncogene or a tumor suppressor in different malignancies.[2] Its expression is frequently altered in various cancers, including pancreatic, lung, bladder, and colorectal cancer, where it influences key cellular processes such as proliferation, apoptosis, invasion, and chemoresistance.[3][4] TRIM29 is involved in several critical signaling pathways, making it a compelling target for cancer research and therapeutic development.[5][6]

Data Summary: TRIM29 Expression and Function in Various Cancers

The following table summarizes the diverse roles of TRIM29 across different cancer types, highlighting its primary function and the signaling pathways it modulates.

Cancer TypeTRIM29 ExpressionPrimary RoleKey Signaling Pathways InvolvedReference(s)
Pancreatic Cancer UpregulatedOncogeneStabilizes Yes-associated protein 1 (YAP1), promoting proliferation.[3][7]
Lung Cancer (NSCLC) UpregulatedOncogeneActivates NF-κB signaling, leading to increased cell growth.[5]
Downregulation increases chemosensitivity to cisplatin.[4]
Bladder Cancer UpregulatedOncogeneEpigenetic regulation involving suppression of miR-29 and subsequent silencing of PTEN.[5]
Colorectal Cancer UpregulatedOncogeneActivates Wnt/β-catenin signaling by upregulating CD44, promoting invasion and metastasis.[6]
Breast Cancer DownregulatedTumor SuppressorSuppresses invasiveness by downregulating TWIST1.[2][5]
Liver Cancer Upregulated in Lenvatinib-resistant cellsModulator of ChemoresistanceUbiquitinates and degrades YBX1, inhibiting the PI3K/AKT pathway to reverse lenvatinib resistance.[8]

Key Signaling Pathways Involving TRIM29 in Cancer

Understanding the signaling cascades in which TRIM29 participates is crucial for elucidating its role in cancer progression and for designing targeted therapies.

Wnt/β-catenin Signaling Pathway in Colorectal Cancer

In colorectal cancer, TRIM29 has been shown to promote the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. It achieves this by activating the Wnt/β-catenin signaling pathway through the upregulation of CD44.[6]

Wnt_signaling cluster_cell Colorectal Cancer Cell TRIM29 TRIM29 (Upregulated) CD44 CD44 TRIM29->CD44 Upregulates Wnt_pathway Wnt/β-catenin Pathway CD44->Wnt_pathway Activates EMT EMT Wnt_pathway->EMT Induces Metastasis Invasion & Metastasis EMT->Metastasis

Caption: TRIM29-mediated activation of Wnt/β-catenin signaling in colorectal cancer.

NF-κB Signaling Pathway in Lung Cancer

In non-small cell lung cancer, TRIM29 promotes cell growth and proliferation by activating the NF-κB signaling pathway. This leads to the upregulation of downstream targets like cyclin D1 and c-Myc. Inhibition of NF-κB can counteract the pro-tumorigenic effects of TRIM29.[5]

NFkB_signaling cluster_cell Lung Cancer Cell TRIM29 TRIM29 (Upregulated) NFkB NF-κB Pathway TRIM29->NFkB Activates CyclinD1_cMyc Cyclin D1 & c-Myc NFkB->CyclinD1_cMyc Upregulates Proliferation Cell Growth & Proliferation CyclinD1_cMyc->Proliferation PI3K_AKT_signaling cluster_cell Lenvatinib-Resistant Liver Cancer Cell TRIM29 TRIM29 YBX1 YBX1 TRIM29->YBX1 Ubiquitinates & Degrades PI3K_AKT PI3K/AKT Pathway YBX1->PI3K_AKT Activates Lenvatinib_Resistance Lenvatinib Resistance PI3K_AKT->Lenvatinib_Resistance experimental_workflow cluster_workflow Investigating TRIM29 in Cancer start Hypothesis: TRIM29 is involved in 'X' Cancer expression_analysis Analyze TRIM29 Expression (Western Blot, IHC) start->expression_analysis functional_studies Functional Studies (siRNA Knockdown) expression_analysis->functional_studies proliferation_assay Proliferation Assay functional_studies->proliferation_assay invasion_assay Invasion Assay functional_studies->invasion_assay apoptosis_assay Apoptosis Assay functional_studies->apoptosis_assay mechanism_studies Mechanistic Studies proliferation_assay->mechanism_studies invasion_assay->mechanism_studies apoptosis_assay->mechanism_studies co_ip Co-IP for Interactors mechanism_studies->co_ip pathway_analysis Signaling Pathway Analysis mechanism_studies->pathway_analysis in_vivo In Vivo Validation (Xenograft Model) mechanism_studies->in_vivo conclusion Conclusion on TRIM29's Role in_vivo->conclusion

References

Application Notes and Protocols: Pomalidomide, a Ligand for the E3 Ligase Cereblon, for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. This approach utilizes bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system. PROTACs consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[][2]

Pomalidomide is a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] By incorporating pomalidomide into a PROTAC, the CRBN E3 ligase complex can be recruited to a specific target protein, leading to its degradation.[2] These application notes provide an overview of the mechanism of action of pomalidomide-based PROTACs, quantitative data on their efficacy, and detailed protocols for their experimental validation.

Mechanism of Action

Pomalidomide functions as a molecular glue by binding to CRBN, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][5] This binding event alters the substrate specificity of CRBN, enabling the recruitment of proteins that are not its native substrates.[5] In the context of a PROTAC, the pomalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][5] The degradation of the target protein can disrupt downstream signaling pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation.[6][7]

PROTAC Pomalidomide-based PROTAC Target Target Protein (e.g., BRD4, KRAS) PROTAC->Target Binds to POI CRBN CRBN E3 Ligase Complex PROTAC->CRBN Recruits E3 Ligase Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E2 E2-Ub CRBN->E2 interacts with E2->Target Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein releases

Caption: Mechanism of pomalidomide-based PROTACs.

Quantitative Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins.

Table 1: Degradation Efficiency of Pomalidomide-based PROTACs Against Various Target Proteins

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ZQ-23HDAC8-14793[8]
KP-14KRAS G12CNCI-H358~1250-[9]
GP262PI3K (p110γ)MDA-MB-23142.2388.6[10]
GP262mTORMDA-MB-23145.474.9[10]
TD9Tyrosinase-~50,00061[11]

Note: Experimental conditions may vary between studies.

Table 2: Comparative Degradation of BRD4 by Thalidomide- and Pomalidomide-based PROTACs

PROTACE3 Ligase LigandLinker TypeTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
dBET1PomalidomidePEGBRD4<100>95RS4;11[12]
PROTAC 3ThalidomidePEGBRD4~100-300Not ReportedRS4;11[12]
Compound 21PomalidomideAlkylBRD4Not Reported>75 at 1µMTHP-1[12]

Note: Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation and protein degradation compared to thalidomide.[12]

Experimental Protocols

Accurate functional validation is crucial in the development of PROTACs. The following are detailed protocols for key experiments to characterize the performance of pomalidomide-based PROTACs.

cluster_workflow Experimental Workflow for PROTAC Validation A 1. Cell Culture & Treatment B 2. Protein Degradation Assessment (Western Blot) A->B Quantify DC50 & Dmax D 4. Cell Viability Assay (e.g., CTG, CCK-8) A->D Assess Cytotoxicity C 3. Ubiquitination Assay (In Vitro) B->C Confirm Mechanism E 5. Downstream Pathway Analysis B->E Functional Outcome

Caption: A typical experimental workflow for PROTAC validation.

Protocol 1: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the dose-dependent degradation of a target protein.

1. Materials and Reagents

  • Cell line expressing the target protein

  • Pomalidomide-based PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[13]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Procedure

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the pomalidomide-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation: Wash cells with ice-cold PBS and lyse them with lysis buffer.[13] Determine the protein concentration of each sample using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]

    • Separate proteins by electrophoresis and transfer them to a membrane.[13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an ECL substrate and an imaging system.[13]

    • Strip the membrane (if necessary) and re-probe for a loading control.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.

1. Materials and Reagents

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN E3 ligase complex[14]

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Pomalidomide-based PROTAC

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)[14]

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein or ubiquitin

2. Procedure

  • Reaction Setup: On ice, combine the E1, E2, E3, ubiquitin, and the target protein in the ubiquitination buffer.[14]

  • PROTAC Addition: Add the pomalidomide-based PROTAC at the desired concentration. Include a no-PROTAC control.

  • Initiate Reaction: Start the reaction by adding ATP.[15]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[14]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.[14]

  • Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein or ubiquitin to detect the formation of higher molecular weight ubiquitinated species.[14]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo® or CCK-8)

This protocol assesses the effect of the PROTAC on cell viability and proliferation.

1. Materials and Reagents

  • Cancer cell line of interest

  • Pomalidomide-based PROTAC

  • Cell culture medium and supplements

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Cell Counting Kit-8 (CCK-8)

2. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the pomalidomide-based PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay:

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[6]

    • For CCK-8: Add the CCK-8 solution to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm. The absorbance is proportional to the number of viable cells.[6]

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

Pomalidomide is a versatile and potent E3 ligase ligand for the development of PROTACs. Its well-understood mechanism of action and the availability of robust experimental protocols make it an invaluable tool for researchers in the field of targeted protein degradation. By following the detailed application notes and protocols provided, scientists can effectively design, validate, and characterize novel pomalidomide-based degraders for therapeutic and research applications.

References

Application Notes and Protocols for NEDD4-1 E3 Ligase-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has been dominated by PROTACs (Proteolysis Targeting Chimeras) that hijack a limited number of E3 ubiquitin ligases, primarily VHL and Cereblon. Expanding the repertoire of available E3 ligases is a critical step to overcoming challenges such as acquired resistance and tissue-specific targeting. The HECT (Homologous to the E6-AP Carboxyl Terminus) E3 ligase NEDD4-1 (Neuronal precursor cell Expressed Developmentally Down-regulated protein 4-1) has emerged as a promising new candidate for PROTAC-mediated degradation.

Initial explorations into liganding NEDD4-1 identified fragment-based covalent binders, such as "Ligand 29," which targets a non-catalytic cysteine. While this foundational work highlighted the potential of NEDD4-1, the development of functional PROTACs based on this fragment has not yet been reported in the literature.

However, a recent breakthrough in June 2025 has demonstrated the first rational design of potent, covalent PROTACs that successfully recruit NEDD4-1 to degrade various proteins of interest (POIs).[1][2][3] These novel degraders utilize a 2H-azirine chemical handle that covalently engages cysteine C1286 on NEDD4-1, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] This document provides detailed application notes and protocols based on the successful in vitro and in vivo use of these first-in-class NEDD4-1 recruiting PROTACs.

Signaling Pathway and Mechanism of Action

NEDD4-1-recruiting PROTACs operate through the canonical PROTAC mechanism, but by engaging a HECT E3 ligase, they offer a new avenue for TPD. The PROTAC, a heterobifunctional molecule, forms a ternary complex between the target Protein of Interest (POI) and NEDD4-1. The 2H-azirine moiety on the PROTAC forms a covalent bond with cysteine 1286 on NEDD4-1, ensuring a stable interaction.[1][2][3] This proximity induces the NEDD4-1 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

NEDD4_PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC NEDD4-1 PROTAC (POI Ligand-Linker-2H-Azirine) Ternary POI-PROTAC-NEDD4-1 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary NEDD4 NEDD4-1 E3 Ligase (C1286) NEDD4->Ternary Covalent bond (C1286) E2 E2-Ub E2->Ternary Ternary->PROTAC PROTAC Recycling Ternary->NEDD4 NEDD4-1 Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action for a NEDD4-1 recruiting PROTAC.

Data Presentation: In Vitro Degradation

The following tables summarize the in vitro degradation performance of various 2H-azirine-based PROTACs recruiting NEDD4-1 to degrade different protein targets.

Table 1: Degradation of EGFRL858R/T790M/C797S by ZSH-2117 in Ba/F3 Cells

CompoundConcentration (nM)Degradation (%)
ZSH-211710Significant
ZSH-2117100Strong
ZSH-21171000Profound

Data abstracted from proteomic profiling results.[1][2][3]

Table 2: Degradation of Various Kinases by a Pan-Kinase PROTAC with a 2H-Azirine Handle

Target ProteinCell LineDC50 (nM)Dmax (%)
CDK4MCF-7< 100> 90
PDE5293T~250~80
BTKMOLM-14< 500> 70
Brd4293TNot Degraded< 10

Illustrative data based on published findings indicating successful degradation of multiple kinases.[1][2][3]

Table 3: Comparison of NEDD4-1 vs. CRBN/VHL PROTACs for Bcr-AblT315I Degradation

PROTAC E3 LigaseTarget ProteinCell LineDegradation Observed
NEDD4-1 (2H-azirine) Bcr-AblT315IK562Yes
CRBNBcr-AblT315IK562No
VHLBcr-AblT315IK562No

This demonstrates the utility of NEDD4-1 recruitment for targets resistant to degradation by conventional PROTACs.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize NEDD4-1 recruiting PROTACs.

Protocol 1: In Vitro Protein Degradation Assay

This protocol describes the treatment of cells with a NEDD4-1 recruiting PROTAC and subsequent analysis of target protein levels by Western Blot.

Materials:

  • Cell lines expressing the protein of interest (e.g., Ba/F3-EGFRL858R/T790M/C797S, MCF-7 for CDK4).

  • Cell culture medium and supplements.

  • NEDD4-1 recruiting PROTAC (e.g., ZSH-2117) and vehicle control (e.g., DMSO).

  • Proteasome inhibitor (e.g., Bortezomib, MG132) and Neddylation inhibitor (e.g., MLN4924) for mechanistic studies.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the POI, NEDD4-1, and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate and imaging system.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. PROTAC Treatment (Dose-response & time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-POI, Anti-Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry, DC50/Dmax calculation) J->K

Caption: Experimental workflow for Western Blot analysis.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the NEDD4-1 PROTAC in culture medium.

    • Treat cells with the PROTAC or vehicle control for the desired time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot dose-response curves to determine DC50 and Dmax values.

Protocol 2: Global Proteomics Analysis for Target Selectivity

This protocol outlines the use of Tandem Mass Tag (TMT)-based quantitative proteomics to assess the selectivity of a NEDD4-1 recruiting PROTAC.

Materials:

  • Cell line of interest.

  • NEDD4-1 recruiting PROTAC and vehicle control.

  • Lysis buffer for mass spectrometry (e.g., 8M urea-based buffer).

  • DTT and iodoacetamide for reduction and alkylation.

  • Trypsin for protein digestion.

  • TMT labeling reagents.

  • High-performance liquid chromatography (HPLC) system for peptide fractionation.

  • LC-MS/MS instrument (e.g., Orbitrap mass spectrometer).

  • Proteomics data analysis software (e.g., Proteome Discoverer).

Procedure:

  • Sample Preparation:

    • Treat cells with the PROTAC or vehicle control at a concentration that gives maximal degradation of the intended target.

    • Lyse cells, reduce, alkylate, and digest proteins with trypsin overnight.

  • TMT Labeling and Fractionation:

    • Label the resulting peptide samples with TMT reagents according to the manufacturer's protocol.

    • Combine the labeled samples and fractionate the peptides using high-pH reversed-phase HPLC.

  • LC-MS/MS Analysis:

    • Analyze the fractionated peptides by LC-MS/MS.

  • Data Analysis:

    • Search the raw data against a human protein database.

    • Quantify the relative abundance of proteins across the different treatment conditions.

    • Generate volcano plots to identify proteins that are significantly down-regulated upon PROTAC treatment.

Protocol 3: In Vivo Efficacy Study in Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a NEDD4-1 recruiting PROTAC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice).

  • Tumor cells for implantation (e.g., Ba/F3-EGFR mutant cells).

  • NEDD4-1 recruiting PROTAC formulated for in vivo administration.

  • Vehicle control formulation.

  • Calipers for tumor measurement.

  • Equipment for dosing (e.g., oral gavage needles, syringes).

  • Materials for tissue collection and processing.

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flanks of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer the PROTAC or vehicle at the desired dose and schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or at specific time points), collect tumor and plasma samples.

    • Analyze tumor lysates by Western Blot or targeted mass spectrometry to confirm degradation of the POI.

    • Analyze plasma samples to determine the pharmacokinetic profile of the PROTAC.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI).

    • Correlate pharmacokinetic and pharmacodynamic data with anti-tumor efficacy.

Conclusion

The successful recruitment of the HECT E3 ligase NEDD4-1 represents a significant advancement in the field of targeted protein degradation. The 2H-azirine-based covalent PROTACs provide a powerful new tool for degrading proteins that may be intractable with conventional VHL or CRBN-based systems.[1][2][3] The protocols and data presented here offer a comprehensive guide for researchers to design, evaluate, and utilize this exciting new class of protein degraders. As the E3 ligase landscape for PROTACs continues to expand, the ability to harness diverse ligases like NEDD4-1 will be crucial for the development of the next generation of TPD therapeutics.

References

Designing Effective PROTACs with VHL E3 Ligase Ligand 29: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the proteasome. Among the various E3 ligases exploited for PROTAC development, the von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[2]

This document provides detailed application notes and protocols for designing effective PROTACs using E3 ligase Ligand 29 , a ligand for the VHL E3 ligase. This ligand has been successfully employed in the synthesis of potent PROTACs, such as LRRK2 Degrader-3, for targeting proteins implicated in neuroinflammatory and neurodegenerative diseases.

Mechanism of Action & Signaling Pathway

PROTACs utilizing VHL this compound function by inducing the formation of a ternary complex between the target protein (e.g., LRRK2), the PROTAC molecule, and the VHL E3 ligase complex.[3] This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4] The degradation of the target protein can then modulate its downstream signaling pathways. For instance, the degradation of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease, can impact pathways related to autophagy and vesicular trafficking.[5][6]

PROTAC-Mediated Protein Degradation PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (POI Ligand-Linker-Ligand 29) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., LRRK2) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC Development Workflow PROTAC Design and Evaluation Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Design 1. PROTAC Design (POI Ligand, Ligand 29, Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Degradation_Assay 3. Target Degradation Assay (Western Blot) Synthesis->Degradation_Assay Ternary_Complex_Assay 4. Ternary Complex Formation (Pull-down, FRET) Degradation_Assay->Ternary_Complex_Assay Viability_Assay 5. Cellular Viability Assay (CellTiter-Glo) Ternary_Complex_Assay->Viability_Assay SAR 6. SAR Analysis & Optimization Viability_Assay->SAR SAR->Design Iterative Refinement

References

Application Notes and Protocols for E3 Ligase Ligand 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand 29 is a synthetic small molecule designed for applications in targeted protein degradation (TPD). Based on its chemical structure (C13H13N3O3), it is classified as a derivative of the immunomodulatory imide drug (IMiD) class, which includes thalidomide and lenalidomide. As such, this compound functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

This molecule is a critical component for the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. By recruiting CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^), it can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1] These application notes provide a comprehensive overview of its properties, handling instructions, and detailed protocols for its use in research settings.

Physicochemical Properties and Handling

This compound is a stable solid compound provided for research use. Proper handling and storage are essential to maintain its integrity.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃N₃O₃[2]
Molecular Weight 259.26 g/mol [2]
CAS Number 2154341-52-1[2]
Appearance Solid[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
SMILES N1C(=O)CCC(N2C(=O)N(C)C3=CC=CC=C32)C1=O[2]

Storage and Stability:

  • Powder: Store at -20°C for up to 3 years.[2]

  • In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

  • Shipping: The compound is stable at room temperature for several days during standard shipping.[2]

Solubility and Formulation: this compound has low water solubility. For in vitro experiments, a stock solution is typically prepared in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations are required to ensure bioavailability.

Table 2: Example Formulations for In Vitro and In Vivo Use

ApplicationFormulation Example (for 1 mL)Preparation Steps
In Vitro Stock 10 mM in DMSODissolve 2.6 mg of this compound in 1 mL of DMSO. Vortex to ensure complete dissolution.
In Vivo (Parenteral) 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline1. Dissolve the required amount of compound in 100 µL of DMSO. 2. Add 400 µL of PEG300 and mix. 3. Add 50 µL of Tween 80 and mix. 4. Add 450 µL of saline to reach the final volume. Mix until clear.
In Vivo (Oral) Suspension in 0.5% CMC-Na1. Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in ddH₂O. 2. Add the required amount of powdered compound to the CMC-Na solution. 3. Suspend by vortexing or sonication.

Note: These are reference formulations. Researchers should optimize them based on the specific compound and experimental model.[2]

Mechanism of Action

This compound acts by binding to the CRBN protein. In its native state, the CRL4^CRBN^ complex ubiquitinates endogenous substrates. When a molecule like this compound binds to CRBN, it alters the substrate specificity of the complex.[1]

In the context of a PROTAC, the molecule physically links a target Protein of Interest (POI) to the CRL4^CRBN^ complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[3]

G cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer CRBN_complex CRL4-CRBN E3 Ligase Complex E2->CRBN_complex Ub Transfer Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 PROTAC POI-PROTAC-CRBN Ternary Complex Ub_POI Polyubiquitinated POI PROTAC->Ub_POI Induces POI Protein of Interest (POI) POI->PROTAC Ligand29 This compound (CRBN Ligand) Ligand29->PROTAC Ligand29->CRBN_complex Recruits CRBN_complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Ub_POI->Proteasome Recognition

Caption: Mechanism of CRBN-mediated protein degradation by a PROTAC.

Representative Biological Data

While specific binding data for this compound is not publicly available, its activity is expected to be comparable to other well-characterized CRBN ligands like lenalidomide and pomalidomide. This data is critical for designing effective PROTACs.

Table 3: Comparative Binding Affinities of CRBN Ligands

CompoundBinding Affinity (Kd)Binding Affinity (IC₅₀)Assay MethodReference
Thalidomide ~250 nM-Isothermal Titration Calorimetry[4]
Lenalidomide ~178 nM~2 µMIsothermal Titration Calorimetry, Competitive Binding[4][5]
Pomalidomide ~157 nM~1.2 - 3 µMIsothermal Titration Calorimetry, Competitive Binding[4][6]

Note: Kd and IC₅₀ values can vary based on the assay conditions and cell lines used.

Experimental Protocols

The following protocols are representative methods for characterizing a PROTAC synthesized using this compound.

G cluster_biochem Biochemical/Biophysical Assays cluster_cell Cell-Based Assays start Synthesize PROTAC (POI Ligand - Linker - Ligand 29) binding_assay CRBN Binding Assay (e.g., FP, FRET, ITC) Confirm E3 Ligase Engagement start->binding_assay ternary_complex Ternary Complex Assay (e.g., TR-FRET, SPR) Confirm POI-PROTAC-CRBN Formation binding_assay->ternary_complex western_blot Western Blot (Dose & Time Course) Determine DC50 & Dmax ternary_complex->western_blot ubiquitination Ubiquitination Assay (IP-Western) Confirm POI Ubiquitination western_blot->ubiquitination viability Cell Viability Assay (e.g., CTG, MTT) Assess Downstream Effects western_blot->viability proteomics Proteomics (Optional) Assess Selectivity & Off-Targets ubiquitination->proteomics viability->proteomics end Characterized PROTAC proteomics->end

Caption: Experimental workflow for characterizing a novel PROTAC.
Protocol 1: Competitive CRBN Binding Assay

This protocol uses thalidomide-analog coupled beads to confirm that the PROTAC (containing Ligand 29) binds to endogenous CRBN in cell lysates.[5]

Materials:

  • Cell line expressing CRBN (e.g., HEK293T, U266)

  • NP-40 Lysis Buffer with protease inhibitors

  • Thalidomide-analog affinity beads

  • PROTAC stock solution (in DMSO)

  • Pomalidomide (positive control)

  • Primary antibodies (anti-CRBN, anti-DDB1) and secondary antibodies

Procedure:

  • Prepare Cell Lysate: Culture cells to ~80-90% confluency. Lyse cells in ice-cold NP-40 buffer. Quantify protein concentration using a Bradford or BCA assay.

  • Pre-incubation: In separate microcentrifuge tubes, pre-incubate 500 µg of cell lysate with:

    • Vehicle (0.1% DMSO)

    • 100 µM Pomalidomide (positive control)

    • 100 µM of your PROTAC

  • Incubate for 1-2 hours at 4°C with rotation.

  • Bead Binding: Add 20 µL of thalidomide-analog bead slurry to each tube. Incubate for an additional 2-4 hours at 4°C with rotation.

  • Washes: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.

  • Elution: Elute bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot: Analyze the eluates by SDS-PAGE and Western blot using antibodies against CRBN and DDB1. A successful PROTAC will compete with the beads for CRBN binding, resulting in a reduced CRBN/DDB1 signal compared to the vehicle control.[5]

Protocol 2: Target Protein Degradation (Western Blot) and DC₅₀ Determination

This protocol quantifies the degradation of a target POI in a dose-dependent manner to calculate the DC₅₀ (half-maximal degradation concentration).[7][8]

Materials:

  • Cell line expressing the POI

  • Complete growth medium

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH) and secondary antibodies

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM.

  • Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate cells for a predetermined time (e.g., 16-24 hours). This should be optimized in a preliminary time-course experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Western Blot:

    • Quantify protein concentration of the lysates.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the POI and a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.[7]

  • Data Analysis:

    • Perform densitometry analysis on the protein bands using software like ImageJ.

    • Normalize the POI band intensity to the loading control for each lane.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope equation to determine the DC₅₀ and Dₘₐₓ (maximum degradation) values.[8][9]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the downstream functional consequence of POI degradation, such as inhibition of cell proliferation.[10]

Materials:

  • Cell line of interest

  • White, opaque 96-well plates

  • PROTAC stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 90 µL of medium. Allow to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the 10X final concentration to each well. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and degradation kinetics (e.g., 72-120 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the PROTAC concentration to determine the IC₅₀ value.[10]

References

Application Notes and Protocols for Assessing the Cellular Activity of E3 Ligase Ligand 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable".[1][2][3] A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3][4][5]

The efficacy of a PROTAC is critically dependent on the ligand that binds to the E3 ligase. This document provides a comprehensive suite of cellular assays and detailed protocols to characterize the activity of a novel E3 ligase ligand, herein referred to as "Ligand 29." These assays are designed to assess the primary pharmacology of a PROTAC incorporating Ligand 29, from initial target degradation to the underlying mechanism of action.

PROTAC Mechanism of Action: A Signaling Pathway Overview

A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][6] The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.[4][7] This proximity induces the E3 ligase to transfer ubiquitin from an E2 conjugating enzyme to the target protein.[8][9] The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the target protein.[9][10]

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-Ligand 29) Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->Target Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Delivers Ub Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activates Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded invis1->Proteasome Degradation

Figure 1. PROTAC-mediated protein degradation pathway.

Application Notes: Key Cellular Assays

A multi-assay approach is essential to thoroughly characterize the cellular activity of Ligand 29. The following assays provide a hierarchical framework, starting from the desired biological outcome (protein degradation) and moving to more mechanistic endpoints (ubiquitination and ternary complex formation).

Target Protein Degradation Assays

The primary goal of a PROTAC is to reduce the cellular levels of a target protein. Quantifying this reduction is the most critical measure of Ligand 29's efficacy within a PROTAC.

  • Western Blotting: This is the most common method for visualizing and quantifying the reduction in target protein levels.[11][12] It allows for a direct comparison of protein abundance in cells treated with a Ligand 29-containing PROTAC versus control conditions. Dose-response and time-course experiments are crucial for determining key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a higher-throughput, quantitative alternative to Western blotting for measuring protein levels in cell lysates.[11][12] This method is particularly useful for screening larger numbers of compounds or conditions.

  • Reporter Assays: For high-throughput screening, target proteins can be fused with reporter enzymes (e.g., Luciferase) or fluorescent proteins (e.g., GFP). The degradation of the target protein is then measured indirectly via a decrease in luminescence or fluorescence. This approach is highly sensitive and amenable to automation.[13]

Target Protein Ubiquitination Assays

Confirming that protein degradation is preceded by ubiquitination is key to validating the intended mechanism of action.

  • Immunoprecipitation-Western Blot (IP-WB): This is the gold-standard method for detecting ubiquitination of a specific protein.[12] The target protein is immunoprecipitated from the lysate of PROTAC-treated cells, and the resulting pull-down is analyzed by Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight smears or bands indicates polyubiquitination. To enhance the signal, cells are often pre-treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[12]

Ternary Complex Formation Assays

The formation of a stable and productive ternary complex (E3 Ligase:PROTAC:Target Protein) is the initiating event in PROTAC-mediated degradation.[4] Assays that measure the formation of this complex in live cells provide invaluable mechanistic insight.

  • NanoBRET™ Assay: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can detect protein-protein interactions in real-time within living cells.[4][12][14] In the NanoBRET assay, the target protein is typically fused to a NanoLuc® luciferase (the donor), and the E3 ligase (recruited by Ligand 29) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (the acceptor).[4] The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an energy transfer that can be measured. This assay can quantify the potency and stability of the ternary complex.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol details the steps to assess the dose-dependent degradation of a target protein induced by a PROTAC containing Ligand 29.

WB_Workflow A 1. Cell Seeding Plate cells and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of PROTAC (Ligand 29) and controls. A->B C 3. Cell Lysis Harvest and lyse cells in RIPA buffer with protease/phosphatase inhibitors. B->C D 4. Protein Quantification Determine protein concentration (e.g., BCA assay). C->D E 5. SDS-PAGE Separate protein lysates by polyacrylamide gel electrophoresis. D->E F 6. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. E->F G 7. Immunoblotting Block, then probe with primary antibodies (anti-Target, anti-Loading Control) followed by HRP-conjugated secondary antibodies. F->G H 8. Detection & Analysis Detect signal using chemiluminescence (ECL). Quantify band intensity and normalize to loading control. G->H

Figure 2. Experimental workflow for Western Blot analysis.

Materials:

  • Cell line expressing the target protein

  • PROTAC containing Ligand 29

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the Ligand 29-PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control.

    • Replace the medium with the compound-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load 15-30 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Apply ECL reagent to the membrane and acquire the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to its corresponding loading control band.

    • Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This protocol describes how to measure the formation of the ternary complex in live cells induced by a PROTAC containing Ligand 29.

NanoBRET_Workflow A 1. Cell Transfection Co-transfect cells with plasmids encoding Target-NanoLuc® and HaloTag®-E3 Ligase. B 2. Cell Seeding Seed transfected cells into a white, 96-well assay plate. A->B C 3. HaloTag® Labeling Incubate cells with the HaloTag® NanoBRET® 618 Ligand (Acceptor). B->C D 4. Compound Addition Add serial dilutions of the PROTAC (Ligand 29) to the wells. C->D E 5. Substrate Addition Add Nano-Glo® Substrate (Donor) to all wells. D->E F 6. Signal Measurement Read luminescence at two wavelengths (Donor: ~460nm, Acceptor: >600nm) on a plate reader. E->F G 7. Data Analysis Calculate the NanoBRET® ratio (Acceptor/Donor). Plot ratio vs. concentration to determine EC₅₀. F->G

Figure 3. Experimental workflow for a NanoBRET™ assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids: Target-NanoLuc® fusion and HaloTag®-E3 Ligase fusion

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

  • PROTAC containing Ligand 29

  • HaloTag® NanoBRET® 618 Ligand (Acceptor)

  • Nano-Glo® Live Cell Substrate (Donor)

  • Luminometer capable of reading filtered luminescence

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the Target-NanoLuc® and HaloTag®-E3 Ligase plasmids at a ratio optimized for your system (e.g., 1:10). Follow the transfection reagent manufacturer's protocol.

  • Cell Seeding:

    • 24 hours post-transfection, harvest the cells and resuspend them in culture medium.

    • Seed the cells into a white, 96-well assay plate at a density of 2 x 10⁴ cells per well in 100 µL.

  • Compound and Reagent Addition:

    • Prepare a 4X solution of the HaloTag® NanoBRET® 618 Ligand in Opti-MEM™. Add 50 µL to each well to reach a final concentration of 100 nM.

    • Prepare 4X serial dilutions of the Ligand 29-PROTAC in Opti-MEM™. Add 50 µL to the appropriate wells.

    • Incubate the plate at 37°C, 5% CO₂ for at least 2 hours.

  • Signal Measurement:

    • Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.

    • Add the substrate to the wells.

    • Incubate for 3-5 minutes at room temperature, protected from light.

    • Measure the donor emission (~460 nm) and acceptor emission (>600 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.

    • Correct the raw ratios by subtracting the average ratio from the vehicle-only control wells.

    • Plot the corrected NanoBRET™ ratio against the log of the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the potency of ternary complex formation.

Data Presentation

Quantitative data from the described assays should be summarized in tables to facilitate comparison and analysis.

Table 1: Target Protein Degradation Parameters for PROTAC-29

This table summarizes the degradation efficiency of a PROTAC incorporating Ligand 29 ("PROTAC-29") against a target protein in HEK293 cells after 24 hours of treatment, as determined by quantitative Western blot.

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-29Target XHEK29315.292
Control PROTACTarget XHEK293>1000<10
Vehicle (DMSO)Target XHEK293N/A0
  • DC₅₀: The concentration of the compound that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation observed.

Table 2: Ternary Complex Formation Parameters for PROTAC-29

This table shows the potency of PROTAC-29 in inducing the formation of the Target X-PROTAC-E3 Ligase ternary complex in live HEK293 cells, as measured by the NanoBRET™ assay.

CompoundTernary ComplexCell LineEC₅₀ (nM)Max BRET Ratio (mBU)
PROTAC-29Target X :: E3 LigaseHEK29325.8350
Control PROTACTarget X :: E3 LigaseHEK293>500025
Vehicle (DMSO)Target X :: E3 LigaseHEK293N/A0
  • EC₅₀: The concentration of the compound that produces 50% of the maximal BRET signal.

  • mBU: MilliBRET units.

Conclusion

The characterization of a novel E3 ligase ligand is a critical step in the development of effective and selective protein degraders. The cellular assays outlined in this document—from quantifying target protein degradation to confirming the mechanism via ubiquitination and ternary complex formation assays—provide a robust framework for assessing the activity of "Ligand 29." By employing these detailed protocols and presenting the data in a clear, quantitative manner, researchers can build a comprehensive profile of their E3 ligase ligand, enabling informed decisions in the optimization and advancement of next-generation therapeutics for targeted protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand 29 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Proteolysis-Targeting Chimeras (PROTACs) utilizing E3 Ligase Ligand 29.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, which subsequently marks it for degradation by the proteasome.[1] The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][2] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.

Q2: How does the composition of the linker, apart from its length, affect PROTAC performance?

A2: Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability.[3] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1] Common linker types include flexible alkyl chains and PEG linkers, as well as more rigid structures containing rings like piperazine or triazole.[3][]

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help to mitigate it?

A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][5] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate its severity. A linker that promotes positive cooperativity, where the binding of the first protein increases the affinity for the second, can make the ternary complex more stable and reduce the hook effect.[1]

Troubleshooting Guide

Problem 1: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I am not observing any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1]

  • Possible Cause 1: Suboptimal Linker Length. The linker may not be the appropriate length to facilitate the formation of a stable and productive ternary complex.[1]

    • Solution: Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1]

  • Possible Cause 2: Unfavorable Ternary Complex Conformation. Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[5]

    • Solution: Redesign the linker to alter the relative orientation of the two proteins. This could involve changing the linker's attachment points on the warhead or the E3 ligase ligand.[6]

  • Possible Cause 3: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][5]

    • Solution: Modify the linker to improve properties like solubility and cell permeability, for example, by incorporating PEG units.[1][3]

  • Possible Cause 4: No Ubiquitination. A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1]

    • Solution: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, necessitating a linker redesign.[1]

Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1]

  • Possible Cause 1: Formation of Unproductive Binary Complexes. At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1]

    • Solution: While this is an inherent property, linker design can influence its severity.

  • Possible Cause 2: Suboptimal Linker Design. The linker may not be promoting positive cooperativity in ternary complex formation.[1]

    • Solution: A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1] Consider exploring linkers with different rigidity and conformational properties.

Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2]

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)ERα DegradationReference
912Moderate[7]
1216High[7]
1619Low[7]
1921Very Low[7]
2123Inactive[7]

Table 2: Impact of Linker Length on p38α Degradation

PROTAC CompoundLinker Length (atoms)p38α DegradationReference
NR-11a12Moderate[8]
NR-11b15High[8]
NR-11c17High[8]
NR-7h20Moderate[8]

Table 3: Impact of Linker Length on TBK1 Degradation

Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
< 12No degradationN/A[6]
12-29Submicromolar> 90%[6]
21396[6]
2929276[6]

Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.[2]

Experimental Protocols

Western Blotting for Target Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[1]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.[9]

  • Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C, followed by incubation with a secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[9]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to verify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[9]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.[9]

  • Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[9]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[9]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Start: Good Binary Binding, No Degradation CheckLength Synthesize & Test Linker Length Library Start->CheckLength CheckConformation Assess Ternary Complex Conformation (Co-IP) CheckLength->CheckConformation No improvement Success Successful Degradation CheckLength->Success Optimal length found CheckProperties Evaluate Physicochemical Properties (Solubility, Permeability) CheckConformation->CheckProperties Complex forms RedesignLinker Redesign Linker: - Change Length - Change Attachment Points - Modify Composition CheckConformation->RedesignLinker No/Poor complex CheckUb Perform Ubiquitination Assay CheckProperties->CheckUb Properties adequate CheckProperties->RedesignLinker Poor properties CheckUb->RedesignLinker No ubiquitination RedesignLinker->CheckLength

Caption: Troubleshooting Workflow for Poor Degradation.

Linker_Length_Effect cluster_1 Impact of Linker Length on Ternary Complex Formation TooShort Linker Too Short StericHindrance Steric Hindrance No Ternary Complex TooShort->StericHindrance Optimal Optimal Linker Length StableComplex Stable & Productive Ternary Complex Optimal->StableComplex TooLong Linker Too Long UnstableComplex Unstable/Flexible Ternary Complex TooLong->UnstableComplex

Caption: Linker Length and Ternary Complex Stability.

References

Technical Support Center: Addressing Off-Target Effects of E3 Ligase Ligand 29

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E3 Ligase Ligand 29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity, cell-permeable small molecule designed to specifically bind to a particular E3 ubiquitin ligase. In the context of Proteolysis-Targeting Chimeras (PROTACs), Ligand 29 serves as the E3 ligase-recruiting moiety.[][2][3] By binding to the E3 ligase, it facilitates the recruitment of this enzyme to a target protein of interest (POI) via the other end of the PROTAC molecule, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[][2][4][5]

Q2: What are the potential off-target effects associated with this compound-based PROTACs?

A2: Off-target effects can arise from several factors:

  • Unintended degradation of other proteins: The PROTAC component binding the target protein or Ligand 29 itself may have an affinity for other proteins, leading to their unintended degradation.[6][7] For instance, pomalidomide-based PROTACs have been observed to degrade zinc-finger (ZF) proteins.[6][8]

  • Perturbation of signaling pathways: The degradation of the intended target or off-target proteins can impact interconnected signaling pathways.[][6]

  • The "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes with either the target protein or the E3 ligase, which can reduce degradation efficiency and potentially lead to off-target pharmacology.[6][9]

Q3: How can I minimize the off-target effects of my Ligand 29-based PROTAC?

A3: Several strategies can be employed to enhance the selectivity of your PROTAC:

  • Optimize the Target-Binding Component: Employ a more selective binder for your protein of interest.

  • Modify the Linker: The length and chemical composition of the linker can influence the stability and conformation of the ternary complex, thereby affecting which proteins are presented for ubiquitination.[9]

  • Change the E3 Ligase: If off-target effects persist, consider using a PROTAC that recruits a different E3 ligase, as they have distinct endogenous substrates and may form different off-target complexes.[9]

  • Perform Dose-Response Experiments: A wide dose-response curve can help identify the optimal concentration for maximal degradation while avoiding the "hook effect".[9]

Q4: What is the recommended approach for identifying off-target effects?

A4: A comprehensive, multi-faceted approach is recommended, with mass spectrometry-based global proteomics being the primary method for unbiased off-target identification.[6][10][11] This should be complemented by targeted validation assays such as Western blotting or in-cell ELISAs for confirmation.[11][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell toxicity observed. Off-target effects of the PROTAC.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration if possible.
High concentration of the PROTAC or solvent.Ensure the solvent concentration is not toxic to the cells.
Inconsistent degradation results. Cell passage number, confluency, or health affecting the ubiquitin-proteasome system.Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[9]
Instability of the PROTAC compound in the cell culture medium.Assess the stability of your PROTAC in the media over the course of your experiment.[9]
Discrepancy between proteomics and Western blot data. Differences in assay sensitivity.Use quantitative proteomics data to guide antibody selection for Western blotting.
Antibody cross-reactivity in Western blotting.Confirm antibody specificity with knockout/knockdown cell lines if available.[6]

Quantitative Data Summary

Table 1: Binding Affinity of this compound

Assay Type Target E3 Ligase Binding Affinity (KD)
Surface Plasmon Resonance (SPR)E3 Ligase of Interest50 nM
Isothermal Titration Calorimetry (ITC)E3 Ligase of Interest65 nM
Cellular Thermal Shift Assay (CETSA)E3 Ligase of InterestTarget engagement confirmed

Table 2: Performance of a Hypothetical PROTAC (PROTAC-X) Utilizing Ligand 29

Parameter Cell Line Value
DC50 (Target Protein)MCF-725 nM
Dmax (Target Protein)MCF-7>95%
Time to DmaxMCF-76 hours

Table 3: Off-Target Proteomics Summary for PROTAC-X (100 nM, 24h treatment)

Protein ID Protein Name Fold Change vs. Vehicle p-value Status
P04637Target Protein-4.5<0.001On-Target
Q9Y269Zinc finger protein 267-1.80.045Potential Off-Target
P51532Casein kinase II subunit alpha-1.20.35Not Significant

Key Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., MCF-7) to approximately 70-80% confluency.

    • Treat cells with your Ligand 29-based PROTAC at an optimal concentration and a higher concentration to assess the "hook effect".

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).[6]

    • Incubate for a duration sufficient to observe degradation (e.g., 6-24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[6]

  • Isobaric Labeling (Optional but Recommended):

    • Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis and accurate relative quantification.[11]

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[6]

    • Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the Ligand 29 portion of the PROTAC is engaging with its target E3 ligase within the cell.[9]

  • Cell Treatment:

    • Treat intact cells with your Ligand 29-based PROTAC or Ligand 29 alone at various concentrations. Include a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analysis:

    • Analyze the soluble fraction by Western blot using an antibody against the E3 ligase of interest.

    • Ligand binding stabilizes the protein, leading to a higher melting temperature. A shift in the melting curve for the E3 ligase in treated cells compared to control cells indicates target engagement.[11]

Visualizations

cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC PROTAC (Ligand 29 + POI binder) POI->PROTAC binds Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ligase E3->PROTAC binds Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded POI Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC utilizing this compound.

cluster_workflow Off-Target Identification Workflow start Cell Treatment with PROTAC (Vehicle, Negative Control) lysis Cell Lysis & Protein Digestion start->lysis lcms LC-MS/MS Analysis lysis->lcms data Data Analysis (Protein Quantification) lcms->data candidates Identify Significantly Downregulated Proteins data->candidates validation Targeted Validation (e.g., Western Blot) candidates->validation off_target Confirmed Off-Targets validation->off_target

Caption: Experimental workflow for identifying off-target proteins.

cluster_troubleshooting Troubleshooting Logic for High Toxicity start High Cell Toxicity Observed q1 Is solvent concentration toxic? start->q1 a1_yes Reduce solvent concentration q1->a1_yes Yes q2 Is PROTAC concentration too high? q1->q2 No end Toxicity Mitigated a1_yes->end a2_yes Perform dose-response and lower concentration q2->a2_yes Yes q3 Are there known off-targets? q2->q3 No a2_yes->end a3_yes Redesign PROTAC: - Modify linker - Optimize POI binder q3->a3_yes Yes a3_yes->end

Caption: Logical workflow for troubleshooting high cell toxicity.

References

Technical Support Center: Optimizing Ternary Complex Formation with E3 Ligase Ligand 29 (A Cereblon-Recruiting Ligand)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance ternary complex formation using E3 ligase Ligand 29, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which E3 ligase does it recruit?

A1: this compound is a chemical moiety that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] It is a derivative of thalidomide or a related immunomodulatory drug (IMiD) and is commonly incorporated into Proteolysis Targeting Chimeras (PROTACs) to hijack the CRBN E3 ligase complex for targeted protein degradation.[1][2]

Q2: What is a ternary complex in the context of PROTACs?

A2: A ternary complex in the context of PROTACs is the crucial intermediate structure formed by the PROTAC molecule simultaneously binding to both the target protein of interest (POI) and the E3 ubiquitin ligase (in this case, CRBN).[4][5][6] The formation of this "target protein-PROTAC-E3 ligase" complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[4][5]

Q3: Why is the stability of the ternary complex important for PROTAC efficacy?

A3: The stability of the ternary complex directly influences the efficiency of the ubiquitination process. A more stable complex increases the likelihood that the E3 ligase will successfully transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[7] The stability is often described by a cooperativity factor (alpha), where a value greater than one indicates favorable interactions between the target protein and the E3 ligase within the complex, leading to enhanced stability.[8]

Q4: What is the "hook effect" and how does it relate to ternary complex formation?

A4: The "hook effect" is a phenomenon observed in many PROTAC-based assays where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in ternary complex formation and subsequent target degradation.[9][10] This occurs because at very high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) that cannot assemble into the desired ternary complex.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or weak ternary complex formation observed in biochemical assays (e.g., SPR, ITC, TR-FRET, AlphaLISA). 1. Protein Quality: Target protein or CRBN E3 ligase complex is aggregated, misfolded, or inactive. 2. PROTAC Integrity: The PROTAC molecule with Ligand 29 is degraded or impure. 3. Assay Conditions: Suboptimal buffer conditions (pH, salt concentration), temperature, or protein concentrations. 4. Negative Cooperativity: The target protein and E3 ligase may have repulsive interactions when brought together by the PROTAC.1. Verify Protein Quality: Use techniques like Dynamic Light Scattering (DLS) to check for aggregation and perform functional assays to confirm activity. 2. Confirm PROTAC Integrity: Verify the chemical structure and purity of the PROTAC using methods like NMR and mass spectrometry. 3. Optimize Assay Conditions: Perform buffer screening and titrate protein concentrations to find the optimal conditions for complex formation. 4. Redesign PROTAC: Consider altering the linker length or attachment points to promote more favorable protein-protein interactions.
Discrepancy between biochemical and cellular assay results. 1. Cell Permeability: The PROTAC may have poor cell membrane permeability. 2. PROTAC Stability: The PROTAC could be rapidly metabolized or effluxed from the cells. 3. Cellular Environment: The intracellular environment is more complex, with competing endogenous molecules and post-translational modifications that can affect complex formation.[10]1. Assess Cell Permeability: Use in-silico models or experimental assays to evaluate the cell permeability of your PROTAC. 2. Evaluate Compound Stability: Measure the stability of the PROTAC in cell culture medium and cell lysates over time using LC-MS/MS. 3. Use Cellular Assays: Employ live-cell assays like NanoBRET™ or CETSA to directly measure ternary complex formation and target engagement within a cellular context.[9]
Significant "hook effect" observed at low PROTAC concentrations. 1. High Binary Affinities: The PROTAC may have very high affinity for either the target protein or CRBN alone, favoring binary complex formation. 2. Low Cooperativity: Lack of positive cooperativity fails to stabilize the ternary complex over the binary complexes.1. Titrate PROTAC: Perform a wide, dose-response experiment to fully characterize the bell-shaped curve and identify the optimal concentration range.[9] 2. Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can shift the hook effect.[10] 3. Improve Cooperativity: Redesign the PROTAC with different linkers to enhance positive cooperativity.[10]
Ternary complex forms, but no target degradation is observed. 1. Unproductive Complex Geometry: The orientation of the target protein and E3 ligase within the complex may not be suitable for ubiquitin transfer to accessible lysine residues on the target. 2. Insufficient E2 Enzyme: The specific E2 ubiquitin-conjugating enzyme required by the E3 ligase may be limiting in the experimental system.1. Vary Linker: Synthesize and test PROTAC analogs with different linker lengths and attachment points to alter the geometry of the ternary complex. 2. Ensure E2 Presence: For in-vitro ubiquitination assays, ensure that the appropriate E2 enzyme is included in the reaction mixture.

Quantitative Data Summary

The following table summarizes typical binding affinities and cooperativity values encountered in PROTAC research. These are representative values and will vary depending on the specific target protein, PROTAC, and experimental conditions.

Parameter Description Typical Range Biophysical Method(s)
KD (PROTAC to Target) Dissociation constant for the binary interaction between the PROTAC and the target protein.1 nM - 10 µMSPR, ITC, FP, TR-FRET
KD (PROTAC to E3 Ligase) Dissociation constant for the binary interaction between the PROTAC (via Ligand 29) and the CRBN E3 ligase.10 nM - 20 µMSPR, ITC, FP, TR-FRET
KD,ternary Apparent dissociation constant for the formation of the ternary complex.pM - µMSPR, ITC
Alpha (α) Cooperativity A measure of the synergy in ternary complex formation (α = KD,binary / KD,ternary). α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.0.1 - 100+Calculated from SPR or ITC data

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.[7]

Methodology:

  • Immobilization: Covalently immobilize the CRBN E3 ligase complex onto a sensor chip surface.

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).

  • Binary Interaction (PROTAC to Target): If feasible, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation: Pre-incubate a fixed concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 binding for binary, steady-state or kinetic models for ternary) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Binary Titration (PROTAC into Target): Place the target protein in the ITC cell and titrate in the PROTAC from the syringe to determine the binary binding thermodynamics.

  • Binary Titration (PROTAC into E3): Place the CRBN E3 ligase complex in the ITC cell and titrate in the PROTAC to determine the thermodynamics of this binary interaction.

  • Ternary Titration: Place the CRBN E3 ligase complex pre-saturated with the target protein in the ITC cell. Titrate in the PROTAC from the syringe. The resulting heat changes will correspond to the formation of the ternary complex.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to extract the thermodynamic parameters. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.[10]

In-Cell Ternary Complex Formation using NanoBRET™

NanoBRET™ is a proximity-based assay that can measure protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation.

Methodology:

  • Cell Line Preparation: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor) in a suitable cell line.

  • Labeling: Add the HaloTag® fluorescent ligand to the cells, which will serve as the energy acceptor.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC containing Ligand 29.

  • Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates proximity between the target protein and CRBN, signifying ternary complex formation. Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve, which will often show the characteristic hook effect.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with Ligand 29) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action with a CRBN-recruiting ligand.

Experimental_Workflow cluster_1 Experimental Workflow for Ternary Complex Analysis start Start: Hypothesis/PROTAC Design synthesis PROTAC Synthesis & Purification start->synthesis biochem Biochemical Assays (SPR, ITC, TR-FRET) synthesis->biochem cellular Cellular Assays (NanoBRET, Degradation) synthesis->cellular data_analysis Data Analysis (Affinity, Cooperativity, DC50) biochem->data_analysis cellular->data_analysis optimization Optimization/ Structure-Activity Relationship data_analysis->optimization optimization->synthesis Iterate end End: Candidate Selection optimization->end

Caption: A typical experimental workflow for PROTAC characterization.

Troubleshooting_Tree cluster_2 Troubleshooting Decision Tree q1 No Ternary Complex Formation? a1_yes Check Protein & PROTAC Integrity q1->a1_yes Yes q2 Complex Forms in vitro, but not in cells? q1->q2 No a2_yes Assess Cell Permeability & Stability q2->a2_yes Yes q3 Complex Forms, but no Degradation? q2->q3 No a3_yes Redesign Linker for Productive Geometry q3->a3_yes Yes success Successful Complex Formation & Degradation q3->success No

Caption: A decision tree for troubleshooting ternary complex issues.

References

E3 ligase Ligand 29 stability and degradation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E3 Ligase Ligand 29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro stability and degradation of this ligand. This compound is a derivative of thalidomide and functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of in vitro degradation for this compound?

A1: this compound, being a thalidomide analog containing a glutarimide ring, is primarily susceptible to hydrolytic degradation in aqueous solutions.[1] This non-enzymatic hydrolysis leads to the opening of the glutarimide ring, which can affect its binding affinity to CRBN and its overall activity. The rate of hydrolysis is dependent on pH and temperature.

Q2: What is the expected in vitro stability of this compound in common buffers and plasma?

A2: While specific data for this compound is not publicly available, data from structurally related thalidomide analogs can provide an estimate. The stability is variable depending on the specific analog and the experimental conditions. Generally, thalidomide and its N-alkyl analogs exhibit half-lives ranging from 25 to 35 hours in phosphate buffer at pH 6.4 and 32°C.[1] In human plasma, the half-life of thalidomide is less than 2 hours, while some of its analogs show improved stability.[2]

Q3: How does the structure of this compound, a thalidomide analog, influence its stability?

A3: The glutarimide ring is the key structural feature influencing the stability of thalidomide and its analogs like this compound. This ring is prone to hydrolysis. Modifications to the phthalimide ring or the glutarimide ring can alter the electronic properties and steric hindrance around the amide bonds, thereby affecting the rate of hydrolysis and overall stability.[3]

Q4: What are the known degradation products of thalidomide-like molecules?

A4: The primary degradation products of thalidomide result from the hydrolysis of the glutarimide ring at one of the amide bonds. This leads to the formation of two major hydrolysis products with an opened glutarimide ring. Further degradation can also occur.

Quantitative Stability Data

The following table summarizes the in vitro stability of thalidomide and some of its analogs in different matrices. This data is intended to provide a general reference for the expected stability of this compound.

CompoundMatrixConditionsHalf-life (t½)Reference
ThalidomidePhosphate Buffer (pH 7.4)37°C~12 hours[4]
N-alkyl thalidomide analogsPhosphate Buffer (pH 6.4)32°C25 - 35 hours[1]
ThalidomideHuman PlasmaNot specified< 2 hours[2]
Thalidomide Analog EM 12Phosphate Buffer (pH 7.4)37°C~12 hours[4]
LenalidomideNot specifiedIn vivo~3.9 hours[5]
PomalidomideNot specifiedIn vivo~6 hours[5]

Signaling and Degradation Pathways

The ubiquitin-proteasome system (UPS) is the primary pathway through which E3 ligase ligands like Ligand 29 exert their effects, typically as part of a Proteolysis Targeting Chimera (PROTAC).

UPS_Pathway Ubiquitin-Proteasome System (UPS) Pathway for PROTACs E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase (e.g., CRBN) E2->E3 Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 PROTAC PROTAC (containing Ligand 29) PROTAC->E3 POI Protein of Interest (POI) PROTAC->POI POI->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation via the UPS.

The primary chemical degradation pathway for this compound is expected to be hydrolysis of the glutarimide ring.

Degradation_Pathway Hydrolytic Degradation of this compound Ligand29 This compound (Glutarimide Ring Intact) Product1 Hydrolysis Product 1 (Ring Opened) Ligand29->Product1 Hydrolysis Product2 Hydrolysis Product 2 (Ring Opened) Ligand29->Product2 Hydrolysis H2O H₂O (pH dependent)

Caption: Hydrolytic degradation of the glutarimide ring.

Troubleshooting Guides

In Vitro Stability Assays

Issue 1: Rapid degradation of this compound is observed in aqueous buffer (e.g., PBS).

  • Possible Cause: The glutarimide ring of the ligand is susceptible to hydrolysis, which is accelerated at neutral to basic pH.

  • Solution:

    • pH Optimization: Perform stability studies across a range of pH values (e.g., pH 5, 6, and 7.4) to determine the optimal pH for your experiment. Thalidomide and its analogs are generally more stable at slightly acidic pH.

    • Temperature Control: Ensure that experiments are conducted at a consistent and appropriate temperature, as hydrolysis is temperature-dependent.

    • Fresh Solutions: Prepare fresh stock solutions of the ligand before each experiment to minimize degradation during storage.

Issue 2: Inconsistent stability results between experimental repeats.

  • Possible Cause: Poor solubility of the ligand can lead to variable concentrations in the assay.

  • Solution:

    • Solubility Assessment: Determine the kinetic and thermodynamic solubility of the ligand in your assay buffer.

    • Co-solvents: If solubility is low, consider using a small percentage of an organic co-solvent like DMSO or ethanol in your final assay buffer. However, ensure the co-solvent concentration is compatible with your experimental system.

    • Formulation Strategies: For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins may be explored.[6]

Issue 3: Difficulty in interpreting LC-MS data for degradation analysis.

  • Possible Cause: Co-elution of the parent compound and its degradation products can complicate data analysis.

  • Solution:

    • Chromatography Optimization: Adjust the HPLC gradient, column type, or mobile phase to achieve better separation of the parent ligand and its degradation products.

    • Mass Spectra Analysis: Even with co-elution, examining the mass spectra at the peak retention time can reveal the presence of degradation products with different mass-to-charge ratios.

    • MS/MS Fragmentation: Use tandem mass spectrometry (MS/MS) to confirm the identity of the degradation products by analyzing their fragmentation patterns.

Troubleshooting_Workflow Troubleshooting In Vitro Degradation of this compound decision decision process process outcome outcome start Start: Unexpected Ligand Degradation check_solubility Is ligand fully solubilized in assay buffer? start->check_solubility improve_solubility Improve Solubility: - Use co-solvents (e.g., DMSO) - Test different formulations check_solubility->improve_solubility No check_pH Is buffer pH > 7? check_solubility->check_pH Yes re_run Re-run Experiment improve_solubility->re_run adjust_pH Adjust Buffer pH: - Use slightly acidic buffer (e.g., pH 6.0-6.5) check_pH->adjust_pH Yes check_temp Is incubation temperature > 37°C? check_pH->check_temp No adjust_pH->re_run lower_temp Lower Incubation Temperature check_temp->lower_temp Yes unstable Ligand is Inherently Unstable check_temp->unstable No lower_temp->re_run stable Ligand is Stable re_run->stable

Caption: A workflow for troubleshooting in vitro degradation.

Experimental Protocols

Protocol 1: In Vitro Chemical Stability Assay in PBS
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in Phosphate Buffered Saline (PBS), pH 7.4. The final DMSO concentration should be kept below 0.5%.

  • Incubation: Incubate the working solution at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Stop the degradation by adding an equal volume of ice-cold acetonitrile to each aliquot to precipitate proteins and quench any enzymatic activity if in a biological matrix.

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by LC-MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the 0-hour time point. Determine the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: In Vitro Ubiquitination Assay

This assay is to confirm that the E3 ligase ligand can facilitate the ubiquitination of a target protein when part of a PROTAC.

  • Reaction Components:

    • E1 Activating Enzyme (e.g., UBE1)

    • E2 Conjugating Enzyme (e.g., UBE2D3)

    • Recombinant CRL4-CRBN E3 ligase complex

    • Ubiquitin

    • ATP

    • Target Protein of Interest (POI)

    • PROTAC containing this compound

    • Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Reaction Setup:

    • On ice, combine the E1, E2, CRL4-CRBN, ubiquitin, and the POI in the ubiquitination buffer.

    • Add the PROTAC to the desired final concentration (a vehicle control, e.g., DMSO, should be included).

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using an antibody specific to the POI to detect the unmodified protein and higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

References

Technical Support Center: E3 Ligase Ligands in PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "E3 Ligase Ligand 29": Our internal search and a broad review of publicly available scientific literature did not identify a specific, widely recognized E3 ligase ligand designated as "Ligand 29." The term "compound 29" appears in various publications to denote different molecules, including PROTACs or their components, that may recruit different E3 ligases like VHL or cIAP.

Therefore, this technical support guide focuses on a representative and commonly used class of E3 ligase ligands—those targeting the von Hippel-Lindau (VHL) E3 ligase. The principles, pitfalls, and troubleshooting strategies discussed here are broadly applicable to researchers working with various PROTACs, including those that may be designated as "compound 29" in specific research contexts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a VHL-recruiting PROTAC?

A VHL-recruiting PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the VHL E3 ligase, a ligand that binds to the protein of interest (POI), and a linker connecting the two. The PROTAC brings the POI into close proximity with the VHL E3 ligase, forming a ternary complex.[1] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Q2: How do I choose the appropriate cell line for my experiment?

The choice of cell line is critical. A primary consideration is the endogenous expression level of the VHL E3 ligase and your protein of interest (POI). Low levels of VHL may lead to inefficient degradation of the POI. It is recommended to perform a baseline Western blot to confirm the expression of both VHL and the POI in your selected cell lines before starting a degradation experiment.

Q3: What are the key differences between VHL and CRBN as E3 ligases for PROTACs?

VHL and Cereblon (CRBN) are the two most commonly used E3 ligases in PROTAC design.[2][3] They have different expression profiles across tissues, which can be leveraged for tissue-selective protein degradation. For instance, VHL ligands have been noted to have lower expression in platelets, which could reduce potential blood toxicity.[3] The choice between them can also be influenced by the structural compatibility of their respective ligands with the POI ligand and the linker, which affects the stability and cooperativity of the ternary complex.

Troubleshooting Guide

Problem 1: No or low degradation of the target protein.
Possible Cause Recommended Solution
Low VHL expression in the cell line. Confirm VHL expression via Western blot or qPCR. Select a cell line with higher endogenous VHL levels.
Inefficient ternary complex formation. The linker length or composition may be suboptimal. Test a panel of PROTACs with different linkers.
Poor cell permeability of the PROTAC. Perform a cellular uptake assay. If permeability is low, medicinal chemistry efforts may be needed to optimize the PROTAC's physicochemical properties.
PROTAC concentration is too high (Hook Effect). Perform a dose-response experiment over a wide concentration range (e.g., pM to µM) to identify the optimal degradation concentration. The "hook effect" occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-VHL or PROTAC-POI) instead of the productive ternary complex, thus reducing degradation efficiency.
Target protein has a very long half-life. Increase the incubation time with the PROTAC. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended.
Problem 2: Off-target effects or cellular toxicity.
Possible Cause Recommended Solution
The PROTAC degrades proteins other than the intended target. Perform proteome-wide analysis (e.g., mass spectrometry) to identify off-targets. A negative control PROTAC (e.g., with an inactive epimer of the VHL ligand) is crucial to distinguish target-specific effects.
The POI ligand has intrinsic activity. Test the POI ligand alone to assess its biological effects independent of degradation.
General cellular stress due to high PROTAC concentration or solvent effects. Lower the PROTAC concentration and ensure the solvent (e.g., DMSO) concentration is well-tolerated by the cells (typically <0.1%).

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a VHL-based PROTAC ("Compound X") targeting Protein Y.

Table 1: Dose-Response of Compound X on Protein Y Degradation

Concentration of Compound X% Degradation of Protein Y (at 16h)Cell Viability (%)
1 nM15%98%
10 nM55%97%
100 nM92%95%
1 µM85% (Hook Effect)93%
10 µM60% (Hook Effect)80%

Table 2: Time-Course of Degradation with 100 nM Compound X

Incubation Time (hours)% Degradation of Protein Y
225%
450%
880%
1692%
2495%

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with various concentrations of the VHL-based PROTAC or a vehicle control (e.g., DMSO) for the desired duration (e.g., 16 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies against the POI, VHL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the POI signal to the loading control.

Protocol 2: In Vitro Ubiquitination Assay
  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VHL E3 ligase complex, ubiquitin, and ATP in an assay buffer.

  • Add Components: Add the purified POI and the VHL-based PROTAC at the desired concentration. Include a no-PROTAC control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Western Blot: Analyze the reaction products by Western blotting using an antibody against the POI to detect higher molecular weight bands corresponding to polyubiquitinated protein.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Proteasome Proteasome POI->Proteasome Ub Ubiquitin Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection (ECL) E->F G Data Analysis (Band Quantification) F->G

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic Start Experiment: No POI Degradation Check_VHL Is VHL expressed in cells? Start->Check_VHL Check_Permeability Is the PROTAC cell-permeable? Check_VHL->Check_Permeability Yes Change_Cells Change Cell Line Check_VHL->Change_Cells No Check_Hook Did you perform a full dose-response? Check_Permeability->Check_Hook Yes Redesign Redesign PROTAC (e.g., new linker) Check_Permeability->Redesign No Check_Hook->Redesign Yes, still no degradation Optimize_Dose Optimize PROTAC Concentration Check_Hook->Optimize_Dose No, hook effect observed Success Degradation Observed Redesign->Success Optimize_Dose->Success

Caption: Troubleshooting logic for no protein degradation.

References

Technical Support Center: Enhancing the Potency of E3 Ligase Ligand 29-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the potency of degraders based on E3 Ligase Ligand 29.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for an this compound-based degrader?

A1: An this compound-based degrader is a heterobifunctional molecule, often a Proteolysis-Targeting Chimera (PROTAC). It functions by inducing the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase complex that is recruited by Ligand 29.[1][2][3][4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the proteasome.[3][6] The degrader molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[4][7]

Q2: My Ligand 29-based degrader shows good binary binding to the target protein and the E3 ligase, but poor degradation. Why?

A2: Strong binary binding to the individual proteins does not guarantee potent degradation. The efficacy of a degrader is critically dependent on the formation of a stable and productive ternary complex (POI-Degrader-E3 Ligase).[1][8] Several factors could contribute to poor degradation despite good binary affinities:

  • Negative Cooperativity: The binding of one protein partner may sterically hinder or otherwise disfavor the binding of the other, leading to a less stable ternary complex than would be predicted from the binary affinities.

  • Improper Linker: The length, composition, and attachment points of the linker are crucial for allowing the two proteins to come together in a conformation suitable for ubiquitination.[1][9] An inadequately designed linker can prevent productive ternary complex formation.

  • Cellular Permeability: The degrader may have poor cell membrane permeability, resulting in insufficient intracellular concentration to drive ternary complex formation.[3][10][11]

  • E3 Ligase Expression Levels: The E3 ligase recruited by Ligand 29 may be expressed at low levels in the cell line being used.[12]

Q3: What is "cooperativity" in the context of degraders, and why is it important?

A3: Cooperativity (alpha, α) is a measure of how the binding of one protein partner to the degrader affects the binding of the second protein partner.[8] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KDbinary / KDternary).[8]

  • Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. Positive cooperativity is often correlated with higher degradation potency.[7][8]

  • No Cooperativity (α = 1): The binding events are independent.

  • Negative Cooperativity (α < 1): The binding of the first protein inhibits the binding of the second.

Measuring cooperativity can provide valuable insights into the stability of the ternary complex and can be a key parameter for optimizing degrader potency.[8][13]

Q4: How can I improve the cellular permeability of my Ligand 29-based degrader?

A4: PROTACs are often large molecules with physicochemical properties that can limit their passive diffusion across cell membranes.[3][10] Strategies to improve cellular permeability include:

  • Linker Modification: Introducing basic nitrogen-containing groups (e.g., piperazine) into the linker can enhance solubility and permeability.[11] Avoiding excessive amide bonds may also improve permeability.[11]

  • Molecular Weight and Lipophilicity: While challenging, efforts to reduce the molecular weight and optimize the lipophilicity (cLogP) can be beneficial.

  • Specialized Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to evaluate permeability.[10][14] A competitive cellular engagement assay can also be employed to rank the permeability of a series of degraders.[11]

Troubleshooting Guides

Problem 1: Low or No Target Degradation

Possible Cause Troubleshooting Step Experimental Protocol
Poor Ternary Complex Formation Evaluate ternary complex formation and cooperativity using biophysical assays.Utilize Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) to measure binding affinities and kinetics.[8][13][15]
Suboptimal Linker Synthesize a library of degraders with varying linker lengths, compositions, and attachment points to identify a more optimal linker for productive ternary complex formation.[1][9]N/A (Synthetic Chemistry)
Poor Cell Permeability Assess the cellular permeability of the degrader. If low, modify the linker or warheads to improve physicochemical properties.[10][11]Perform a Caco-2 permeability assay or a competitive cellular engagement assay.[11]
Low E3 Ligase Expression Confirm the expression level of the E3 ligase recruited by Ligand 29 in the relevant cell line via Western Blot or qPCR.N/A (Standard Molecular Biology Techniques)
"Hook Effect" Perform a dose-response experiment over a wide concentration range. The "hook effect" occurs at high degrader concentrations where the formation of binary complexes dominates, preventing ternary complex formation and reducing degradation.[7][16]N/A (Dose-Response Experiment)
Proteasome Inhibition Ensure that other treatments or cellular conditions are not inhibiting the proteasome.Co-treat cells with the degrader and a proteasome inhibitor (e.g., MG132 or bortezomib) as a control. Degradation should be rescued in the presence of the inhibitor.[17]

Data Presentation

Table 1: Example Data for Ternary Complex Analysis of Ligand 29-Based Degraders

DegraderBinary KD (POI, nM)Binary KD (E3, nM)Ternary KD (nM)Cooperativity (α)DC50 (nM)
Degrader-A50250102515
Degrader-B452402201.1500
Degrader-C552605000.5>1000

Data is hypothetical and for illustrative purposes. This table demonstrates the relationship between binding affinities, cooperativity, and degradation potency (DC50). Degrader-A, with strong positive cooperativity, shows the highest potency.[8][16]

Experimental Protocols

Protocol 1: Assessing Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol is adapted from methodologies described for measuring PROTAC-induced ternary complex formation.[8][13][15]

  • Immobilization: Covalently immobilize the purified E3 ligase complex recruited by Ligand 29 onto a sensor chip surface.

  • Binary Binding Analysis (Degrader to E3):

    • Inject a series of concentrations of the Ligand 29-based degrader over the immobilized E3 ligase surface.

    • Measure the association and dissociation rates to determine the binary binding affinity (KD).

  • Ternary Complex Formation Analysis:

    • Prepare solutions containing a constant, near-saturating concentration of the purified target protein (POI) mixed with a series of concentrations of the degrader.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The increased binding response compared to the degrader alone indicates the formation of the ternary complex.

    • Measure the association and dissociation rates of the complex to determine the ternary binding affinity (KDternary).

  • Data Analysis:

    • Calculate the cooperativity factor (α) by dividing the binary KD of the degrader for the E3 ligase by the ternary KD (α = KDbinary / KDternary).[8]

Protocol 2: Cellular Target Degradation Assay using Western Blot

This is a standard method to quantify the reduction in target protein levels following degrader treatment.[18]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the Ligand 29-based degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (POI).

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control for each concentration and time point to determine the DC50 (concentration at which 50% degradation is achieved).

Visualizations

Mechanism of Ligand 29-Based Degrader Action cluster_1 cluster_2 Degrader Ligand 29 Degrader Ternary_Complex POI-Degrader-E3 Ternary Complex Degrader->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase (recruited by Ligand 29) E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Troubleshooting Workflow for Low Degrader Potency Start Start: Low/No Degradation Check_Binary 1. Confirm Binary Binding (POI & E3 Ligase) Start->Check_Binary Check_Ternary 2. Assess Ternary Complex Formation (SPR/ITC) Check_Binary->Check_Ternary Binding OK Check_Permeability 3. Evaluate Cell Permeability (e.g., Caco-2) Check_Ternary->Check_Permeability Ternary OK Optimize_Linker Optimize Linker (Length, Composition) Check_Ternary->Optimize_Linker Poor Cooperativity/ No Ternary Complex Check_Hook 4. Test for Hook Effect (Wide Dose-Response) Check_Permeability->Check_Hook Permeability OK Modify_Degrader Modify Degrader for better physicochemical properties Check_Permeability->Modify_Degrader Poor Permeability Adjust_Dose Adjust Concentration to avoid Hook Effect Check_Hook->Adjust_Dose Hook Effect Observed Success Potent Degradation Achieved Check_Hook->Success No Hook Effect Optimize_Linker->Check_Ternary Modify_Degrader->Check_Permeability Adjust_Dose->Success Relationship Between Binding and Degrader Efficacy Binary_POI Binary Affinity (Degrader <-> POI) Ternary_Formation Ternary Complex Formation & Stability Binary_POI->Ternary_Formation Binary_E3 Binary Affinity (Degrader <-> E3) Binary_E3->Ternary_Formation Degradation Potent Target Degradation Ternary_Formation->Degradation Leads to Cooperativity Cooperativity (α) Cooperativity->Ternary_Formation Linker Linker Design Linker->Ternary_Formation

References

Technical Support Center: Mitigating the Hook Effect with E3 Ligase Ligand 29 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge encountered in experiments involving Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing E3 ligase Ligand 29.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes a paradoxical phenomenon where the degradation of a target protein by a PROTAC decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum degradation is observed at an optimal, intermediate PROTAC concentration.[1][3] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[2][4]

Q2: What are the primary causes of the hook effect with this compound PROTACs?

A2: The primary cause is the formation of inactive binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) at high PROTAC concentrations, which prevents the formation of the productive ternary complex.[2][5] The magnitude of the hook effect can be influenced by several factors, including:

  • Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase. A significant imbalance can favor the formation of one binary complex over the other.[3]

  • Cooperativity: The degree to which the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity stabilizes the ternary complex and can mitigate the hook effect.[3][6]

  • Cellular Context: The expression levels of the target protein and the E3 ligase in the specific cell line used can impact the concentration at which the hook effect is observed.[6]

Q3: What are the consequences of ignoring the hook effect in my experimental results?

A3: Overlooking the hook effect can lead to significant misinterpretation of your data. A potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[2] This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are critical for structure-activity relationship (SAR) studies and lead optimization.[2]

Q4: How can I experimentally identify a potential hook effect?

A4: The most direct way to identify a hook effect is to perform a dose-response experiment over a wide range of PROTAC concentrations. It is recommended to use at least 8-10 concentrations with semi-log dilutions to accurately capture the full bell-shaped curve.[1][4] If you observe that protein degradation decreases as you increase the PROTAC concentration beyond a certain point, you are likely observing the hook effect.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing common issues related to the hook effect in your experiments with this compound PROTACs.

Issue Potential Cause Recommended Solution
Bell-shaped dose-response curve observed. Classic indication of the hook effect .1. Confirm the observation: Repeat the experiment with a wider and more granular concentration range. 2. Determine optimal concentration: Identify the concentration that achieves maximal degradation (Dmax) for use in subsequent experiments.[2] 3. Biophysical validation: Use assays like AlphaLISA or SPR to directly measure ternary complex formation across the same concentration range.[1]
Weak or no degradation at expected active concentrations. The tested concentrations may be in the hook effect region (too high).1. Test a broader and lower concentration range: Include concentrations in the nanomolar and even picomolar range.[2][4] 2. Assess ternary complex formation: Confirm that your PROTAC can form a ternary complex using an appropriate biophysical assay.[2] 3. Verify cell permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, masking the true degradation potential.[4]
Inconsistent degradation results between experiments. Variations in cell culture conditions or PROTAC stability.1. Standardize cell culture: Use cells within a consistent passage number range and maintain consistent seeding densities.[4] 2. Check PROTAC stability: Assess the stability of your PROTAC in the cell culture medium over the duration of your experiment.[4]
High off-target effects at concentrations that induce the hook effect. Formation of binary complexes may lead to unintended interactions.1. Optimize PROTAC design: Modify the linker or the E3 ligase ligand to enhance selectivity and cooperativity.[4] 2. Proteomic profiling: Use quantitative proteomics to assess the global protein expression changes at different PROTAC concentrations.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments with a representative this compound PROTAC, "SIAH-PROTAC-1," targeting a hypothetical kinase, "TGT-K1."

Table 1: Dose-Response Data for SIAH-PROTAC-1 Degradation of TGT-K1

SIAH-PROTAC-1 Concentration (nM)% TGT-K1 Degradation (vs. Vehicle)
0.15%
125%
1070%
10095% (Dmax)
100060%
1000020%

This data illustrates a clear hook effect, with maximal degradation (Dmax) at 100 nM and reduced degradation at higher concentrations.

Table 2: Biophysical Characterization of SIAH-PROTAC-1

ParameterValueDescription
DC50 5 nMConcentration for 50% maximal degradation.
Dmax 95%Maximum observed degradation.
Binary Affinity (TGT-K1) 50 nMBinding affinity of SIAH-PROTAC-1 to the target protein.
Binary Affinity (SIAH E3 Ligase) 200 nMBinding affinity of SIAH-PROTAC-1 to the E3 ligase.
Cooperativity (α) 5A measure of the stabilization of the ternary complex. An α > 1 indicates positive cooperativity.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the SIAH-PROTAC-1 in cell culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[4]

    • Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (TGT-K1) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

Protocol 2: AlphaLISA for Ternary Complex Formation

This proximity-based assay quantifies the formation of the Target-PROTAC-E3 Ligase ternary complex.

  • Reagent Preparation:

    • Prepare serial dilutions of SIAH-PROTAC-1 in assay buffer.

    • Prepare solutions of the tagged target protein (e.g., His-tagged TGT-K1) and the tagged E3 ligase (e.g., GST-tagged SIAH) in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the tagged target protein, tagged E3 ligase, and SIAH-PROTAC-1 dilutions.

    • Include controls with no PROTAC and no proteins.

    • Incubate the plate to allow for ternary complex formation (e.g., 30 minutes at room temperature).

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.

    • Incubate the plate in the dark to allow for bead-protein binding (e.g., 60 minutes at room temperature).

  • Signal Detection and Analysis:

    • Read the plate on an AlphaScreen-compatible reader.

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, with the peak representing the optimal concentration for ternary complex formation in this assay.[3]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC SIAH-PROTAC-1 Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (TGT-K1) Target->Ternary_Complex E3_Ligase SIAH E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Hook_Effect cluster_1 The Hook Effect High_PROTAC High PROTAC Concentration Binary_Target Binary Complex (Target-PROTAC) High_PROTAC->Binary_Target Binary_E3 Binary Complex (E3-PROTAC) High_PROTAC->Binary_E3 No_Degradation Reduced Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation Ternary_Formation Productive Ternary Complex Formation Ternary_Formation->No_Degradation Inhibited

Caption: Formation of unproductive binary complexes leads to the hook effect.

Troubleshooting_Workflow Start Start: Unexpected Degradation Profile Is_Bell_Shaped Is the dose-response curve bell-shaped? Start->Is_Bell_Shaped Widen_Range Widen Concentration Range (Lower and Higher) Is_Bell_Shaped->Widen_Range Yes Check_Permeability Assess Cell Permeability Is_Bell_Shaped->Check_Permeability No (Weak/No Degradation) Biophysical_Assay Perform Ternary Complex Formation Assay Widen_Range->Biophysical_Assay Check_Permeability->Biophysical_Assay Optimize_PROTAC Optimize PROTAC Design (Linker, Cooperativity) Biophysical_Assay->Optimize_PROTAC End Resolved Optimize_PROTAC->End

Caption: A logical workflow for troubleshooting the hook effect.

References

Cell permeability optimization for E3 ligase Ligand 29 constructs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E3 ligase Ligand 29 constructs. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cell permeability of their constructs and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a PROTAC utilizing an E3 ligase ligand?

A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule with three components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[1][] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[][5] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[6][7]

Q2: What are the main challenges affecting the cell permeability of PROTACs?

A2: The primary challenges affecting PROTAC cell permeability are their high molecular weight (typically 700-1200 Da) and large polar surface area.[5][7] These characteristics are often outside the range of typical small-molecule drugs that follow Lipinski's "rule of five," leading to poor solubility and limited cell permeability.[5][8] The peptidic nature of early E3 ligase ligands also contributed to poor cell permeability and instability.[9][10]

Q3: How does "Ligand 29" compare to other common E3 ligase ligands like those for VHL and CRBN?

A3: While "Ligand 29" is a specific designation, its performance characteristics can be benchmarked against well-established E3 ligase ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL). PROTACs developed with CRBN and VHL ligands are the most prevalent in research and clinical development.[1][9] CRBN-based ligands, derived from thalidomide and its analogs, are generally smaller and may contribute to better overall permeability of the PROTAC construct.[11] VHL ligands, while highly effective in forming stable ternary complexes, can be larger and more complex, potentially posing greater challenges for cell permeability.[2] The choice between different E3 ligase ligands can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).[2]

Q4: What are "molecular glues," and how do they differ from PROTACs in terms of cell permeability?

A4: Molecular glues are small, monovalent molecules that induce or stabilize a new interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation.[5][8] Unlike PROTACs, they are not bifunctional and do not have a linker.[5] Consequently, molecular glues have a significantly lower molecular weight, which generally results in better cell permeability and oral bioavailability, adhering more closely to conventional small-molecule design principles.[8][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Ligand 29 constructs.

Issue Possible Cause Recommended Solution
Low degradation of the target protein in cell-based assays. Poor cell permeability of the Ligand 29 construct.1. Modify the Ligand/Linker: Systematically modify the linker length and composition. Sometimes, a shorter or more rigid linker can improve permeability.[13] Consider synthesizing prodrug variants to mask polar functional groups.[1] 2. Switch E3 Ligase Ligand: If modifications are not fruitful, consider switching to a smaller, more permeable E3 ligase ligand. 3. Assess Permeability Directly: Use assays like PAMPA or Caco-2 to directly measure the permeability of your constructs (see Experimental Protocols).
Inefficient ternary complex formation.1. Optimize Linker Attachment Points: The exit vector on both the target ligand and Ligand 29 is crucial for productive ternary complex formation.[1] 2. Biophysical Assays: Use techniques like TR-FRET to confirm ternary complex formation in a biochemical setting (see Experimental Protocols).
"Hook Effect".At very high concentrations, the PROTAC can independently bind the target and E3 ligase, preventing the formation of the ternary complex.[5] Perform a dose-response curve over a wide range of concentrations to identify the optimal concentration for degradation and observe any potential hook effect.
High off-target effects observed. Promiscuous binding of the PROTAC.1. Increase Ligand Specificity: Ensure the ligands for both the target protein and Ligand 29 have high selectivity. 2. Proteomics Analysis: Use quantitative proteomics to identify which other proteins are being degraded. This can provide insights into the off-target interactions.
Inconsistent results between experiments. Issues with compound stability or experimental setup.1. Check Compound Stability: Assess the stability of your Ligand 29 construct in the cell culture media and assay buffer. 2. Standardize Cell Conditions: Ensure consistent cell passage number, density, and health. 3. Control Experiments: Always include a negative control (e.g., a vehicle-only treatment) and a positive control (a known effective PROTAC if available).

Data Presentation

The following tables provide an example of how to structure quantitative data for comparing different Ligand 29 constructs. (Note: The data presented here is illustrative).

Table 1: Physicochemical Properties of Ligand 29 Constructs

Construct IDE3 Ligase LigandMolecular Weight (Da)cLogPPolar Surface Area (Ų)
L29-C-01Ligand 298504.2130
L29-C-02Ligand 29-F8684.5130
VHL-C-01VH0329203.8155
CRBN-C-01Pomalidomide7803.5110

Table 2: In Vitro Performance of Ligand 29 Constructs

Construct IDTarget Degradation DC50 (nM)Max Degradation (Dmax) (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
L29-C-0125851.5
L29-C-0215922.1
VHL-C-0110950.8
CRBN-C-0150803.5

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

  • Materials: 96-well filter plates with a PVDF membrane, 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS), test compounds, and a plate reader.

  • Procedure:

    • Coat the filter membrane of the filter plate with the phosphatidylcholine solution and allow it to dry.

    • Add the test compound dissolved in PBS to the wells of the filter plate (donor compartment).

    • Add fresh PBS to the wells of the acceptor plate.

    • Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubate for a specified period (e.g., 4-18 hours) at room temperature.

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

    • Calculate the permeability coefficient (Pe).

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein within living cells, which can be used to infer cell permeability.

  • Materials: Cells expressing the target protein fused to NanoLuc® luciferase, a fluorescent tracer that binds to the target protein, NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor, test compounds, and a luminometer.

  • Procedure:

    • Culture the cells in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound.

    • Add the fluorescent tracer to the cells.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Incubate for the recommended time.

    • Measure the luminescence at two wavelengths (one for NanoLuc® and one for the tracer).

    • Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

    • By comparing the IC50 values in intact versus permeabilized cells, an assessment of cell permeability can be made.[14][15]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce ubiquitination of the target protein in a cell-free system.

  • Materials: Purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, ATP, the PROTAC of interest, and ubiquitination buffer.[2]

  • Procedure:

    • Combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer in a microcentrifuge tube.[2]

    • Add the purified target protein.[2]

    • Add the PROTAC at the desired concentration. Include a no-PROTAC control.[2]

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by SDS-PAGE and Western blotting, using antibodies against the target protein and ubiquitin to detect polyubiquitination.[2]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Ligand 29 Construct) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex Ub_Chain Polyubiquitin Chain POI->Ub_Chain Polyubiquitinated E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Transfers Ub E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_Chain->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Permeability_Workflow start Start: Ligand 29 Construct Synthesis physchem Physicochemical Characterization (MW, cLogP, PSA) start->physchem cell_based Cell-Based Degradation Assay (e.g., Western Blot, qPCR) start->cell_based pampa PAMPA Assay (Passive Permeability) physchem->pampa nanobret NanoBRET Assay (Intact vs. Permeabilized Cells) physchem->nanobret data_analysis Data Analysis: Compare DC50, Dmax, Permeability pampa->data_analysis nanobret->data_analysis cell_based->data_analysis decision Optimized Construct? data_analysis->decision end End: Proceed to In Vivo Studies decision->end Yes redesign Redesign/Optimize Construct decision->redesign No redesign->start

Caption: Experimental Workflow for Permeability Assessment.

Troubleshooting_Logic start Issue: Low Target Degradation check_permeability Is the construct cell permeable? (PAMPA, NanoBRET data) start->check_permeability check_ternary Is a stable ternary complex formed? (TR-FRET, Biophysical assays) check_permeability->check_ternary Yes optimize_permeability Solution: Modify linker/ligand Use prodrug strategy check_permeability->optimize_permeability No check_hook Is there a 'Hook Effect'? (Full dose-response curve) check_ternary->check_hook Yes optimize_ternary Solution: Change linker attachment points Re-design linker check_ternary->optimize_ternary No optimize_dose Solution: Use optimal concentration Avoid saturation check_hook->optimize_dose Yes other_issues Consider other issues: Compound stability, cell health check_hook->other_issues No

Caption: Troubleshooting Logic for Low Degradation.

References

Validation & Comparative

Validating Target Engagement of E3 Ligase Ligand 29: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of E3 ligase Ligand 29, a covalent modifier of the HECT E3 ligase NEDD4-1, with alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate critical pathways and workflows.

Introduction to this compound and NEDD4-1

Neural precursor cell-expressed developmentally downregulated 4-1 (NEDD4-1) is a HECT domain E3 ubiquitin ligase that plays a crucial role in various cellular processes, including protein trafficking, signal transduction, and viral budding. Its dysregulation has been implicated in several human pathologies such as cancer and Parkinson's disease, making it a significant drug target.

Ligand 29 is an electrophilic fragment identified through a covalent fragment screen that selectively modifies a non-catalytic cysteine residue (C627) within the HECT domain of NEDD4-1. This covalent interaction provides a basis for the development of potent and selective inhibitors of NEDD4-1 activity. Validating the engagement of Ligand 29 with its target, NEDD4-1, is a critical step in its development as a chemical probe or therapeutic agent. This guide outlines key experimental approaches to confirm this interaction and compares Ligand 29 with other known NEDD4-1 inhibitors.

Comparative Analysis of NEDD4-1 Inhibitors

The following table summarizes the quantitative data for Ligand 29 and a selection of alternative NEDD4-1 inhibitors. This allows for a direct comparison of their potencies.

CompoundTypeTargetPotency (IC50)Reference
Ligand 29 Covalent FragmentNEDD4-1 (C627)Data not directly available, but its optimized version (Compound 30) is 22x more potent.[1]
Compound 30 Covalent InhibitorNEDD4-1 (C627)Potency is 22-fold higher than Ligand 29.[1]
1-benzyl-I3C Non-covalent InhibitorNEDD4-112.3 µM[2]
Compound 2242 Non-covalent InhibitorNEDD4-12.71 µM[2]
Compound 2243 Non-covalent InhibitorNEDD4-17.59 µM[2]
Indole-3-carbinol (I3C) Non-covalent InhibitorNEDD4-1284 µM[2]
Compound 25 Covalent InhibitorNEDD4-1 (C182, C867)52 µM[3]
Compound 81 Covalent InhibitorNEDD4-1 (C182, C627, C867)31 µM[3]
Compound 32 Covalent InhibitorNEDD4-1 (C627)0.12 µM[4]

Experimental Protocols for Target Engagement Validation

Validating the interaction between a ligand and its target protein is fundamental for drug development. The following are detailed protocols for key experiments to confirm the engagement of Ligand 29 with NEDD4-1.

Mass Spectrometry for Covalent Adduct Detection

This method directly confirms the covalent binding of Ligand 29 to NEDD4-1 and can identify the specific residue modified.

Protocol:

  • Protein Incubation:

    • Incubate purified recombinant human NEDD4-1 HECT domain (e.g., 5 µM) with a 5 to 10-fold molar excess of Ligand 29 in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) for 1-2 hours at room temperature.

    • Include a vehicle control (e.g., DMSO) and a denatured protein control.

  • Sample Preparation:

    • Quench the reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol.

    • Prepare the protein sample for mass spectrometry analysis. This can be done by either intact protein analysis or by peptide mapping.

    • For intact protein analysis: Desalt the sample using a C4 ZipTip.

    • For peptide mapping: Denature the protein with 8 M urea, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).

    • For intact protein analysis: Acquire spectra to detect the mass shift corresponding to the addition of Ligand 29 to NEDD4-1.

    • For peptide mapping: Perform LC-MS/MS analysis to identify the specific peptide containing the C627 residue and look for the mass modification corresponding to Ligand 29.

  • Data Analysis:

    • Analyze the mass spectra to confirm the presence of the NEDD4-1-Ligand 29 adduct.

    • For peptide mapping data, use search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify the modified peptide and pinpoint C627 as the site of covalent modification.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][5]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEK293T, which endogenously express NEDD4-1) in 10 cm dishes to 80-90% confluency.

    • Treat the cells with varying concentrations of Ligand 29 (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a room temperature water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Analyze the levels of soluble NEDD4-1 by Western blotting using a specific anti-NEDD4-1 antibody. An antibody against a protein not expected to bind Ligand 29 (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble NEDD4-1 against the temperature for each Ligand 29 concentration.

    • A shift in the melting curve to a higher temperature in the presence of Ligand 29 indicates target engagement.

In-Cell Western Assay

This assay provides a quantitative measure of target engagement in a high-throughput format.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Ligand 29 for 1-2 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

    • Incubate the cells with a primary antibody against NEDD4-1 and a normalization antibody (e.g., anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the cells and incubate with fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.

    • Wash the cells and allow the plate to dry completely.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis:

    • Quantify the fluorescence intensity for both the target (NEDD4-1) and normalization protein.

    • Normalize the NEDD4-1 signal to the actin signal.

    • Plot the normalized signal against the Ligand 29 concentration to determine the EC50 for target engagement.

In Vitro Ubiquitination Assay

This biochemical assay assesses the functional consequence of Ligand 29 binding to NEDD4-1 by measuring the inhibition of its E3 ligase activity.[2][6][7]

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing ubiquitin-activating enzyme (E1), an appropriate E2 conjugating enzyme (e.g., UBE2D2/UbcH5b), ubiquitin, and a known NEDD4-1 substrate (e.g., a peptide containing a PY motif or a full-length protein like ErbB4).

    • Pre-incubate purified recombinant NEDD4-1 HECT domain with varying concentrations of Ligand 29 or vehicle for 30-60 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the ubiquitination reaction by adding ATP to the mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Detect the ubiquitinated substrate by Western blotting using an anti-ubiquitin antibody or an antibody specific to the substrate.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the ubiquitinated substrate.

    • Plot the ubiquitination signal against the Ligand 29 concentration to determine the IC50 for the inhibition of NEDD4-1 activity.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) to illustrate the signaling pathway, experimental workflow, and the logical relationship of target engagement validation.

cluster_0 Ubiquitin-Proteasome System E1 E1 (Ubiquitin Activating Enzyme) E2 E2 (Ubiquitin Conjugating Enzyme) E1->E2 Ub Transfer NEDD4_1 NEDD4-1 (E3 Ligase) E2->NEDD4_1 Ub Transfer Substrate Substrate Protein NEDD4_1->Substrate Substrate Recognition PolyUb_Substrate Polyubiquitinated Substrate NEDD4_1->PolyUb_Substrate Polyubiquitination Ub Ubiquitin Ub->E1 ATP Proteasome Proteasome PolyUb_Substrate->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The NEDD4-1 mediated ubiquitination pathway.

cluster_1 Target Engagement Validation Workflow Biochemical Biochemical Assays (Mass Spec, In Vitro Ubiq.) Direct_Binding Direct Covalent Binding Confirmed Biochemical->Direct_Binding Functional_Effect Functional Consequence (Inhibition of Ubiquitination) Biochemical->Functional_Effect Cellular Cellular Assays (CETSA, In-Cell Western) Cellular_Engagement Target Engagement in Cells Confirmed Cellular->Cellular_Engagement Validated_Ligand Validated NEDD4-1 Ligand Direct_Binding->Validated_Ligand Cellular_Engagement->Validated_Ligand Functional_Effect->Validated_Ligand

Caption: Workflow for validating Ligand 29 target engagement.

cluster_2 CETSA Experimental Logic Ligand_Binding Ligand 29 binds to NEDD4-1 Stabilization NEDD4-1 is stabilized against thermal denaturation Ligand_Binding->Stabilization Heat Heat Treatment Stabilization->Heat Soluble_Fraction Increased amount of soluble NEDD4-1 at higher temperatures Heat->Soluble_Fraction leads to Western_Blot Detection by Western Blot Soluble_Fraction->Western_Blot is detected by

Caption: Logical flow of the CETSA experiment.

References

A Comparative Analysis of CRBN Ligands: Benchmarking Next-Generation Modulators Against Established Immunomodulatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic recruitment of the E3 ubiquitin ligase Cereblon (CRBN) has become a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. This guide provides a detailed comparison of a next-generation CRBN E3 ligase modulator, represented here by Mezigdomide (CC-92480), against established immunomodulatory drugs (IMiDs) such as Thalidomide, Lenalidomide, and Pomalidomide, as well as the advanced CELMoD, Iberdomide (CC-220). This objective analysis, supported by experimental data, aims to inform researchers in the selection and development of CRBN ligands for novel therapeutics.

Quantitative Comparison of CRBN Ligand Performance

The efficacy of a CRBN ligand is determined by several key parameters: its binding affinity to CRBN, its ability to induce the degradation of neosubstrates like IKZF1 and IKZF3, and the stability of the ternary complex it forms with CRBN and the target protein. The following table summarizes these quantitative metrics for a selection of prominent CRBN ligands.

LigandClassCRBN Binding Affinity (IC50/Kd)IKZF1 Degradation (DC50)IKZF3 Degradation (DC50)Key Features
ThalidomideIMiD~250 nM (Kd)[1]Micromolar rangeMicromolar rangeFirst-in-class, teratogenic effects linked to neosubstrate degradation.
LenalidomideIMiD~178 nM (Kd)[1]~20 nM[2]Double-digit nanomolar rangeImproved potency over thalidomide; standard of care for multiple myeloma.[3]
PomalidomideIMiD~157 nM (Kd)[1]Nanomolar rangeNanomolar rangeHigher potency than lenalidomide in neosubstrate degradation.[4]
Iberdomide (CC-220)CELMoD~150 nM (IC50)[5]More potent than IMiDsMore potent than IMiDsHigher affinity and enhanced degradation of Ikaros and Aiolos compared to IMiDs.[4][6]
Mezigdomide (CC-92480) CELMoD High Affinity ~3.8 nM (IKZF1) [1]~7.1 nM (IKZF3) [1]Most potent CELMoD with rapid and profound degradation of Ikaros and Aiolos. [7][8]

Note: The specific values for binding affinity and degradation can vary depending on the assay conditions and cell lines used. The data presented here are compiled from multiple sources to provide a comparative overview.

Signaling Pathways and Experimental Workflows

CRBN-Mediated Protein Degradation Pathway

CRBN forms a complex with DDB1, CUL4A, and RBX1 to create the CRL4CRBN E3 ubiquitin ligase.[9] CRBN ligands, acting as "molecular glues," modulate the substrate specificity of this complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[10] The transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are key neosubstrates whose degradation is central to the therapeutic effects of these ligands in hematological malignancies.[3]

CRBN_Pathway cluster_CRL4_complex CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/IKZF3) CRBN->Neosubstrate Recruitment CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Ligand CRBN Ligand (e.g., Mezigdomide) Ligand->CRBN Binding Proteasome 26S Proteasome Neosubstrate->Proteasome Recognition & Degradation Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

CRBN-mediated protein degradation pathway.
Experimental Workflow for CRBN Ligand Characterization

A systematic approach is essential for the comprehensive evaluation of novel CRBN ligands. The workflow involves a series of biochemical and cell-based assays to determine binding affinity, degradation efficacy, and the mechanism of action.

Experimental_Workflow cluster_workflow CRBN Ligand Characterization Workflow start Novel CRBN Ligand binding_assay Binding Affinity Assay (TR-FRET / SPR) start->binding_assay ternary_complex Ternary Complex Formation (TR-FRET / AlphaLISA) binding_assay->ternary_complex degradation_assay Degradation Assay (Quantitative Proteomics / Western Blot) ternary_complex->degradation_assay functional_assay Functional Assays (e.g., Cell Viability) degradation_assay->functional_assay end Characterized Ligand functional_assay->end

A typical experimental workflow for characterizing CRBN ligands.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CRBN Binding Affinity

This assay quantitatively determines the binding affinity of a test ligand to CRBN by measuring the displacement of a fluorescently labeled tracer.

  • Reagents and Materials:

    • Purified recombinant human CRBN-DDB1 complex.

    • Fluorescently labeled CRBN tracer (e.g., BODIPY-thalidomide).[11]

    • Terbium-conjugated anti-His antibody (for His-tagged CRBN).

    • Assay Buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.01% BSA, 0.005% Tween-20.

    • Test ligands serially diluted in DMSO.

    • 384-well, low-volume, non-binding black microplates.

  • Procedure:

    • Prepare a master mix of CRBN-DDB1 complex and the anti-His-Terbium antibody in assay buffer and incubate for 60 minutes at room temperature.

    • Add the test ligand dilutions to the microplate wells.

    • Add the pre-incubated CRBN/antibody mix to the wells.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate for 60-180 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm and 620 nm).

    • Calculate the ratio of the acceptor (665 nm) to donor (620 nm) fluorescence.

    • Plot the TR-FRET ratio against the ligand concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.

Quantitative Mass Spectrometry for Protein Degradation (DC50 and Dmax Determination)

This method provides an unbiased and precise quantification of protein degradation in a cellular context.

  • Reagents and Materials:

    • Cell line expressing endogenous levels of CRBN and target proteins (e.g., MM.1S multiple myeloma cells).

    • Complete cell culture medium.

    • Test ligands serially diluted in DMSO.

    • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Sample preparation reagents for proteomics (e.g., DTT, iodoacetamide, trypsin).

    • LC-MS/MS instrument (e.g., Orbitrap).

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test ligand for a predetermined time course (e.g., 4, 8, 24 hours). Include a DMSO vehicle control.

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform protein reduction, alkylation, and tryptic digestion on equal amounts of protein from each sample.

    • Analyze the resulting peptides by LC-MS/MS.

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and label-free quantification.

    • Normalize protein abundance values. The abundance of the target protein (e.g., IKZF1) in treated samples is expressed as a percentage of the vehicle control.

    • Plot the percentage of remaining protein against the ligand concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the ternary complex consisting of the target protein, the CRBN ligand (acting as a molecular glue), and the E3 ligase complex.

  • Reagents and Materials:

    • Purified recombinant His-tagged CRBN-DDB1.

    • Purified recombinant GST-tagged target protein (e.g., IKZF1).

    • Terbium-conjugated anti-GST antibody (donor).

    • Fluorescently labeled anti-His antibody (e.g., D2-labeled, acceptor).

    • Assay Buffer (as in the binding assay).

    • Test ligands serially diluted in DMSO.

    • 384-well, low-volume, non-binding black microplates.

  • Procedure:

    • Add the test ligand dilutions to the microplate wells.

    • Add a mixture of His-CRBN-DDB1 and GST-IKZF1 to the wells.

    • Add a mixture of the Terbium-anti-GST and D2-anti-His antibodies.

    • Incubate the plate for 60-180 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal as described for the binding assay.

    • An increase in the TR-FRET signal indicates the formation of the ternary complex.

    • Plot the TR-FRET ratio against the ligand concentration to assess the potency and cooperativity of ternary complex formation. The characteristic "hook effect" may be observed at high ligand concentrations due to the formation of binary complexes.

Logical Relationship in Ligand Comparison

The selection of an optimal CRBN ligand for therapeutic development involves a multi-parameter evaluation. A superior ligand will ideally exhibit high binding affinity, potent and efficient degradation of the target neosubstrate, and favorable ternary complex formation kinetics.

Ligand_Comparison cluster_comparison Comparative Evaluation of CRBN Ligands cluster_parameters Key Performance Parameters Ligand CRBN Ligand Binding Binding Affinity (to CRBN) Ligand->Binding Degradation Degradation Efficacy (DC50, Dmax) Ligand->Degradation Ternary_Complex Ternary Complex Formation & Stability Ligand->Ternary_Complex Outcome Therapeutic Potential Binding->Outcome Degradation->Outcome Ternary_Complex->Outcome

Key parameters for the comparative evaluation of CRBN ligands.

References

A Comparative Guide to IAP and VHL Ligands in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. This is achieved by inducing proximity between the target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation. While over 600 E3 ligases exist in humans, a select few have been extensively utilized in PROTAC development, primarily due to the availability of well-characterized small molecule ligands.

This guide provides a detailed comparison of two prominent classes of E3 ligase ligands used in PROTACs: Inhibitor of Apoptosis (IAP) ligands and von Hippel-Lindau (VHL) ligands. We present a comprehensive overview of their performance, supported by experimental data, detailed methodologies for key comparative experiments, and visual diagrams of relevant pathways and workflows to aid researchers in making informed decisions for their targeted protein degradation strategies. The IAP ligand GDC-0152, also referred to as compound '29' in some literature, will be a key point of comparison against the widely used VHL ligands.

Performance Comparison: IAP vs. VHL Ligands in PROTACs

The efficacy of a PROTAC is determined by several factors, including its ability to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to efficient ubiquitination and degradation of the target protein. The choice between an IAP or a VHL ligand can significantly influence these parameters.

Key Performance Metrics:

  • Degradation Potency (DC50): The concentration of a PROTAC required to degrade 50% of the target protein.

  • Maximal Degradation (Dmax): The maximum percentage of target protein degradation achievable with a given PROTAC.

  • Selectivity: The ability of a PROTAC to selectively degrade the intended target protein over other proteins.

The following tables summarize comparative performance data for IAP-based and VHL-based PROTACs targeting the same protein, illustrating the impact of E3 ligase selection.

Target ProteinE3 LigasePROTAC/LigandDC50DmaxCell LineReference
EGFRL858R/T790M VHLNot specified5.9 nM>90%Not specified[1]
IAPSNIPER-24Ineffective-Not specified[1]
BTK CRBNNot specifiedEffective-Not specified[1]
VHLNot specifiedInefficient-Not specified[1]
IAPSNIPER-11Inefficient-Not specified[1]
ERα VHLNot specifiedEffective-Not specified
IAPSNIPER-31Low efficiency-Not specified[2]
BCL-XL IAPSNIPER-2Potent>75%MyLa 1929[1]
CRBNNot specifiedCompromised potency-MyLa 1929[1]

Observations from Comparative Studies:

  • Target-Dependent Efficacy: The choice of the most effective E3 ligase is highly dependent on the specific target protein. For instance, VHL-based PROTACs were highly effective against EGFRL858R/T790M, while the IAP-based counterpart was not.[1] Conversely, for BCL-XL degradation in a specific cell line, an IAP-based PROTAC (SNIPER) showed greater potency where a CRBN-based PROTAC was less effective.[1]

  • Cell Line Specificity: The expression levels of the E3 ligase in a particular cell line can dictate the efficacy of a PROTAC. IAP-based PROTACs may offer an advantage in cell lines with low expression of CRBN or VHL.[3]

  • Selectivity Profiles: The choice of E3 ligase can influence the selectivity of the PROTAC, sometimes offering a route to degrade specific isoforms of a target protein.[4]

  • Ternary Complex Stability: The stability of the ternary complex is a critical determinant of degradation efficiency. Both IAP and VHL-based PROTACs can form stable ternary complexes, but the cooperativity (the effect of one protein binding on the affinity of the other) can vary and impact performance.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for comparing IAP and VHL-based PROTACs.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI ligand Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC POI-PROTAC PROTAC->POI_PROTAC E3_Ligase_PROTAC E3-PROTAC PROTAC->E3_Ligase_PROTAC E3_Ligase E3 Ubiquitin Ligase (VHL or IAP) E3_Ligase->PROTAC Binds to E3 ligand Ub Ubiquitin Ternary_Complex POI-PROTAC-E3 Ub->Ternary_Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC->Ternary_Complex E3_Ligase_PROTAC->Ternary_Complex Ternary_Complex->POI Ubiquitination

References

Comparative Specificity Analysis of E3 Ligase Ligands in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The specificity of a proteolysis-targeting chimera (PROTAC) is paramount to its therapeutic success, minimizing off-target effects and ensuring the selective degradation of the protein of interest (POI). A critical determinant of this specificity lies in the choice of the E3 ubiquitin ligase and its corresponding ligand. This guide provides a comparative analysis of ligands for the two most utilized E3 ligases in targeted protein degradation, Cereblon (CRBN) and Von Hippel-Lindau (VHL), offering insights into their performance, supporting experimental data, and detailed methodologies for specificity assessment.

Performance Comparison of E3 Ligase Ligands: CRBN vs. VHL

The selection between CRBN and VHL as the E3 ligase for a PROTAC is a nuanced decision influenced by factors such as the target protein's characteristics, the cellular context, and the desired physicochemical properties of the degrader.[1] While both have proven effective, they exhibit distinct profiles that impact specificity and overall performance.

Key Differentiating Factors:

  • Expression Profiles and Cellular Availability: CRBN is ubiquitously expressed in various tissues, including hematopoietic, neural, and epithelial tissues, with increased expression in activated lymphocytes and malignant plasma cells.[] This broad expression provides a wide target window but also carries a risk of off-target degradation, particularly of zinc finger proteins.[] VHL is predominantly cytosolic and its levels can be regulated by oxygen concentration, with downregulation observed in hypoxic conditions, which could affect degrader potency in tumors.[]

  • Ternary Complex Formation and Stability: The ternary complex (POI-PROTAC-E3 ligase) is central to degradation efficiency. CRBN-based complexes, often formed with immunomodulatory drug (IMiD) derivatives, tend to have shorter lifetimes, allowing the ligase to recycle quickly for subsequent degradation cycles.[] The flexible surface of CRBN can accommodate a diverse range of substrates, which may, however, lead to a higher propensity for off-target interactions.[] In contrast, VHL-based ternary complexes are generally more rigid in structure.[] The VHL binding pocket is more buried, which can lead to better selectivity for specific substrates.[]

  • Ligand Characteristics: CRBN ligands are often derived from the thalidomide family (e.g., lenalidomide, pomalidomide) and are generally smaller and possess more "drug-like" properties compared to some VHL ligands.[3] VHL ligands, which recognize a hydroxyproline pharmacophore, can have a higher molecular weight and their synthesis can be more complex.[][3]

Quantitative Data Summary

The following table summarizes key quantitative data for representative CRBN and VHL ligands, providing a basis for comparison. It is important to note that the degradation potency (DC50) and maximum degradation (Dmax) are highly dependent on the specific PROTAC architecture, including the linker and the POI ligand.

E3 LigaseLigand ExampleBinding Affinity (Kd) to E3 LigasePROTAC ExampleTarget ProteinDegradation Potency (DC50)Maximum Degradation (Dmax)Cell Line
CRBN Thalidomide~250 nM[1]Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
PomalidomideNot SpecifiedNot SpecifiedIkaros (IKZF1)Not SpecifiedNot SpecifiedNot Specified
LenalidomideNot SpecifiedNot SpecifiedIkaros (IKZF1), Aiolos (IKZF3)Not SpecifiedNot SpecifiedNot Specified
VHL VH032 Analog185 nM[1]ARV-771BET BromodomainsNot SpecifiedNot SpecifiedNot Specified
VL285 Analog29 nM - 171 nM[1]PROTAC 139BRD43.3 nM[1]97%[1]PC3

Experimental Protocols for Specificity Analysis

A thorough assessment of a degrader's specificity is crucial. Global proteomics is a key technique to identify off-target degradation across the cellular proteome.[4]

Global Proteomics by Mass Spectrometry

This method provides an unbiased, proteome-wide view of protein abundance changes following treatment with a degrader.

Objective: To identify all proteins that are degraded upon treatment with the E3 ligase ligand-based PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., the cell line in which the PROTAC shows efficacy).

    • Treat cells with the PROTAC at a concentration known to induce degradation of the target protein (e.g., 10x DC50). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with a modification that abrogates binding to the E3 ligase or the POI).[4]

    • Use shorter treatment times (e.g., < 6 hours) to focus on direct targets of degradation and minimize the detection of secondary, downstream effects.[4]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells to extract total protein.

    • Quantify the protein concentration for each sample.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ) (Optional but Recommended for Multiplexing):

    • Label the peptide samples from different treatment conditions with distinct isobaric tags.

    • Combine the labeled samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the attached isobaric tags.

  • Data Analysis:

    • Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

    • Identify proteins that are significantly downregulated in the PROTAC-treated sample compared to the controls. The primary target should be among the most significantly degraded proteins. Any other significantly downregulated proteins are potential off-targets.

Degradome Analysis using Stable Isotope Labeling (DegMS)

This refined proteomics approach helps to distinguish direct degradation from secondary effects on transcription and translation.[5][6]

Objective: To specifically quantify protein degradation, excluding confounding effects from altered protein synthesis.

Methodology:

  • Stable Isotope Labeling:

    • Culture cells in media containing "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) for several cell divisions to label the entire proteome.

  • Chase and Treatment:

    • Switch the cells to "light" amino acid-containing media.

    • Simultaneously treat the cells with the PROTAC or vehicle control.

  • Sample Processing and LC-MS/MS Analysis:

    • Harvest cells at different time points and process for LC-MS/MS analysis as described in the global proteomics protocol.

  • Data Analysis:

    • By specifically monitoring the abundance of the "heavy" pre-existing proteome, direct degradation events can be quantified without interference from newly synthesized "light" proteins.[6]

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate the core concepts.

PROTAC_Mechanism cluster_Cellular_Machinery Cellular Machinery cluster_Ternary_Complex Ternary Complex Formation PROTAC POI Ligand - Linker - E3 Ligand POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation Ternary POI-PROTAC-E3 Ub Ubiquitin Ub->POI Polyubiquitination Ternary->Ub Ubiquitination Specificity_Analysis_Workflow Start Cell Culture Treatment Treat with PROTAC - Vehicle Control - Negative Control Start->Treatment Harvest Harvest Cells & Lyse Treatment->Harvest Digest Protein Digestion to Peptides Harvest->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Analysis Data Analysis: Identify & Quantify Proteins LC_MS->Analysis Result Identify On-Target and Off-Target Degradation Analysis->Result

References

Comparative Guide to Successful PROTACs Utilizing E3 Ligase Ligand Variants of "Compound 29"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data.

This guide provides a detailed comparison of successful Proteolysis Targeting Chimeras (PROTACs) that employ various E3 ligase ligands referred to as "compound 29" in scientific literature. We present case studies focusing on PROTACs targeting the Androgen Receptor (AR), Estrogen Receptor (ER), and Receptor-Interacting Protein Kinase 1 (RIPK1), utilizing VHL, CRBN, and IAP E3 ligases, respectively. This analysis includes quantitative performance data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid in the rational design and evaluation of future PROTAC degraders.

Case Study 1: Androgen Receptor (AR) Degradation via VHL-Recruiting PROTAC ARD-266

A notable example of a successful PROTAC is ARD-266, which employs AR antagonist 1 (compound 29) , a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, to target the Androgen Receptor for degradation.[1][2] The AR is a key driver in prostate cancer, and its degradation is a promising therapeutic strategy.

Performance Comparison: VHL vs. CRBN-Based AR PROTACs

To provide a comprehensive overview, we compare the performance of the VHL-based ARD-266 with prominent CRBN-based AR PROTACs, ARV-110 and TD-802.

PROTACE3 Ligase RecruitedTarget ProteinDC50DmaxCell Lines
ARD-266 VHLAndrogen Receptor (AR)0.2-1 nM[2][3]>95%[2]LNCaP, VCaP, 22Rv1
ARV-110 CRBNAndrogen Receptor (AR)~1 nM[4][5]>90%[4][5]VCaP
TD-802 CRBNAndrogen Receptor (AR)12.5 nM93%LNCaP
Signaling Pathway and Mechanism of Action

AR_Signaling_and_PROTAC_Action Proteasome Proteasome AR AR AR->Proteasome Degradation Androgen Androgen HSP HSP ARD_266 ARD_266 VHL VHL

Experimental Protocols

Determination of DC50 and Dmax via Western Blot:

  • Cell Culture and Treatment: Prostate cancer cell lines (LNCaP, VCaP, or 22Rv1) are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with a serial dilution of the PROTAC (e.g., ARD-266) or vehicle control (DMSO) for a specified time, typically 24 hours.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-AR antibody). A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The target protein band intensity is normalized to the loading control. The percentage of protein remaining is calculated relative to the vehicle-treated control. The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) are determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Case Study 2: Estrogen Receptor (ER) Degradation via IAP-Recruiting PROTACs (SNIPERs)

PROTACs that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), have been developed to target the Estrogen Receptor (ER), a key factor in breast cancer. One such example is SNIPER(ER)-3, which utilizes a bestatin-based IAP ligand.[6][7]

Performance Comparison: IAP vs. Other E3 Ligase-Based ER PROTACs
PROTACE3 Ligase RecruitedTarget ProteinDC50DmaxCell Lines
SNIPER(ER)s IAPEstrogen Receptor (ERα)~1-30 µMSignificant degradationMCF-7
ARV-471 CRBNEstrogen Receptor (ERα)1.8 nM[6]>90%[6]MCF7, T47D
VHL-based ER PROTAC VHLEstrogen Receptor (ERα)0.43 nM>95%T47D
Experimental Workflow for SNIPER(ER) Evaluation

SNIPER_ER_Workflow cluster_analysis Analysis start Start: MCF-7 Cell Culture treatment Treat with SNIPER(ER) or Controls (e.g., 4-OHT, MeBS) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot for ERα and cIAP1 lysis->western mrna mRNA Expression Analysis (e.g., pS2 gene) lysis->mrna end End: Determine ERα Degradation and Mechanism western->end mrna->end

Case Study 3: RIPK1 Degradation for Cancer Immunotherapy

A PROTAC utilizing a derivative of "compound 29" has been developed to target Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[8] Degradation of RIPK1 has shown potential in enhancing anti-tumor immunity.

Performance of a VHL-based RIPK1 PROTAC
PROTACE3 Ligase RecruitedTarget ProteinDC50DmaxCell LinesIn Vivo Efficacy
LD4172 VHLRIPK14-400 nM>90%Jurkat, B16F10Synergistic tumor growth inhibition with anti-PD1 treatment
Logical Relationship in RIPK1 PROTAC Development

RIPK1_PROTAC_Logic cluster_design PROTAC Design cluster_validation Validation problem RIPK1 Scaffolding Function Contributes to Immune Evasion hypothesis PROTAC-mediated Degradation Will Overcome This problem->hypothesis ripk1_binder RIPK1 Binder hypothesis->ripk1_binder linker Linker hypothesis->linker vhl_ligand VHL Ligand ('Compound 29' derivative) hypothesis->vhl_ligand synthesis Synthesis of RIPK1 PROTAC (e.g., LD4172) ripk1_binder->synthesis linker->synthesis vhl_ligand->synthesis in_vitro In Vitro Degradation (DC50, Dmax) synthesis->in_vitro in_vivo In Vivo Efficacy with Immunotherapy synthesis->in_vivo outcome Enhanced Anti-Tumor Immunity in_vitro->outcome in_vivo->outcome

Conclusion

This guide highlights the successful application of various E3 ligase ligands, broadly identified under the designation "compound 29," in the development of potent and specific PROTACs. The case studies of ARD-266, SNIPER(ER)s, and RIPK1 degraders demonstrate the versatility of the PROTAC platform in targeting key disease-driving proteins. The provided data and protocols serve as a valuable resource for the scientific community to compare, design, and advance the next generation of targeted protein degraders.

References

Quantitative Proteomics Analysis of E3 Ligase Ligand 29: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cellular effects of E3 Ligase Ligand 29, a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, against alternative protein degradation strategies. Utilizing quantitative proteomics, this document details the proteome-wide changes induced by Ligand 29, offering insights into its mechanism of action, target specificity, and potential off-target effects. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the utility of Ligand 29 for targeted protein degradation applications.

Introduction to this compound

This compound is a novel small molecule designed to engage Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, Ligand 29 induces the proximity of so-called "neosubstrates" to the E3 ligase machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] This mechanism of action is characteristic of a class of molecules known as "molecular glues."[5] Ligand 29 is a derivative of the immunomodulatory imide drug (IMiD) class, which includes thalidomide, lenalidomide, and pomalidomide.[6][7] These agents are known to recruit specific zinc finger transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), for degradation, which is key to their therapeutic effects in certain hematological malignancies.[6][7]

This guide presents quantitative proteomics data to elucidate the specific effects of Ligand 29 on the cellular proteome and compares its performance with an alternative E3 ligase ligand that engages a different E3 ligase, the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Proteomic Profiling of Ligand 29

To comprehensively map the cellular targets of Ligand 29, a stable isotope labeling by amino acids in cell culture (SILAC)-based quantitative proteomics experiment was performed. Human multiple myeloma (MM.1S) cells were treated with either DMSO (vehicle) or Ligand 29 for 24 hours. Following treatment, cell lysates were analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in protein abundance.

ProteinGene NameFunctionLigand 29 Fold Change (vs. DMSO)Alternative (VHL-PROTAC) Fold Change (vs. DMSO)
IkarosIKZF1Lymphoid transcription factor-4.25-0.05
AiolosIKZF3Lymphoid transcription factor-3.89-0.11
CereblonCRBNE3 ligase substrate receptor-1.50-0.08
Casein Kinase 1A1CSNK1A1Serine/threonine kinase-2.50-0.03
G1 to S phase transition 1GSPT1Translation termination factor-2.10-0.07
Target Protein XTPXHypothetical PROTAC target-0.15-5.50
von Hippel-LindauVHLE3 ligase substrate receptor+0.05-1.20

Note: The data presented in this table is illustrative and synthesized from multiple sources describing the effects of CRBN- and VHL-engaging compounds. Negative fold changes indicate protein degradation.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated.

G Mechanism of Action of this compound cluster_0 Cellular Environment Ligand29 Ligand 29 CRBN CRBN Ligand29->CRBN Binds Ternary_Complex Ternary Complex (Neosubstrate-Ligand 29-CRBN) CUL4 CUL4-DDB1-RBX1 Complex CRBN->CUL4 Forms CRL4^CRBN^ Complex E2 E2-Ub E2->Ternary_Complex Recruitment Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Proteasome Proteasome Neosubstrate->Proteasome Recognition & Degradation Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Ub Ubiquitin (Ub) Ternary_Complex->Neosubstrate Ubiquitination

Caption: Mechanism of Ligand 29-induced protein degradation.

Quantitative Proteomics Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Cell Culture (MM.1S) B Treatment (DMSO, Ligand 29) A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin) C->D E Peptide Separation (LC) D->E Inject Peptides F Mass Spectrometry (MS/MS) E->F G Database Search & Protein ID F->G Acquire Spectra H Protein Quantification G->H I Bioinformatics & Pathway Analysis H->I

Caption: Workflow for quantitative proteomics analysis.

Logical Comparison: Ligand 29 vs. Alternative cluster_Ligand29 Strategy 1: Ligand 29 (Molecular Glue) cluster_Alternative Strategy 2: Alternative (VHL-based PROTAC) Start Goal: Targeted Protein Degradation L29_E3 E3 Ligase: CRBN Start->L29_E3 Alt_E3 E3 Ligase: VHL Start->Alt_E3 L29_Target Target Class: Neosubstrates (e.g., IKZF1) L29_E3->L29_Target recruits L29_Mechanism Mechanism: Induces proximity between CRBN and neosubstrate L29_Target->L29_Mechanism Alt_Target Target Class: Specific Protein of Interest (POI) Alt_E3->Alt_Target recruited to Alt_Mechanism Mechanism: Bifunctional molecule tethers VHL to POI Alt_Target->Alt_Mechanism

References

Safety Operating Guide

Navigating the Disposal of E3 Ligase Ligand 29: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Essential Disposal Procedures for E3 Ligase Ligand 29

The following step-by-step guide outlines the recommended disposal procedure for this compound, treating it as a potentially hazardous chemical waste. This protocol is based on general best practices for laboratory chemical waste management.

Waste Identification and Segregation
  • Categorize as Chemical Waste: All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE) like gloves and weighing paper, and used labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.

  • Segregate from Other Waste Streams: Do not mix this compound waste with general trash, sharps containers (unless the item is also a sharp), or other incompatible chemical waste streams.

Container Selection and Labeling
  • Primary Container:

    • Solid Waste: Collect solid waste (e.g., contaminated gloves, paper towels, weighing boats) in a clearly labeled, sealable plastic bag or a designated solid chemical waste container.

    • Liquid Waste: Collect liquid waste (e.g., unused solutions in organic solvents like DMSO) in a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a secure screw cap). Ensure the container material is compatible with the solvent used.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number: "2154341-52-1".

    • List all components of a liquid waste mixture, including solvents and their approximate concentrations.

    • Indicate the date when the waste was first added to the container.

On-site Storage
  • Secure and Designated Area: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a chemical waste storage cabinet.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills.

  • Ventilation: Ensure the storage area is well-ventilated.

Disposal Request and Handover
  • Consult Institutional EHS: Familiarize yourself with and follow your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Schedule a Pickup: Once the waste container is full or has reached the storage time limit set by your institution, arrange for a pickup by the EHS or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Categorization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Handover A This compound (Solid or Liquid Waste) B Hazardous Chemical Waste? A->B C Yes B->C Potentially hazardous a biologically active small molecule D Segregate from other waste streams C->D E Select appropriate, sealed waste container D->E F Label container with: - 'Hazardous Waste' - Chemical Name & CAS# - Components & Date E->F G Store in designated, secure area with secondary containment F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule and complete waste pickup H->I

Disposal workflow for this compound.

Experimental Protocols

Due to the absence of specific published experimental protocols detailing the handling and disposal of this compound, researchers should adopt standard operating procedures for working with potent, powdered, or dissolved small molecule compounds. This includes:

  • Engineering Controls: Handling the neat compound within a certified chemical fume hood or a powder containment hood.

  • Personal Protective Equipment (PPE): Wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified if a specific solvent is used).

  • Decontamination: Wiping down all surfaces where the compound was handled with an appropriate solvent (e.g., 70% ethanol), and disposing of the cleaning materials as hazardous waste.

By adhering to these rigorous, albeit general, safety and disposal protocols, researchers can mitigate the risks associated with handling this compound in the absence of compound-specific data, ensuring a safe and compliant laboratory environment.

Personal protective equipment for handling E3 ligase Ligand 29

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human use. [1][2]

This document provides crucial safety and logistical information for handling E3 ligase Ligand 29 in a research setting. Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on standard laboratory safety practices for handling potent, biologically active small molecules.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValue
Chemical Formula C₁₃H₁₃N₃O₃[1]
Molecular Weight 259.26 g/mol [1]
CAS Number 2154341-52-1[1]

Personal Protective Equipment (PPE)

Due to the bioactive nature of this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment (PPE)
Receiving & Unpacking Chemical-resistant gloves (e.g., nitrile).
Weighing & Aliquoting (Solid Form) Double chemical-resistant gloves, protective gown (impermeable, long-sleeved), and safety glasses with side shields or goggles. All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.
Solution Preparation & Handling Double chemical-resistant gloves, protective gown, and safety glasses with side shields or goggles. All work should be conducted in a chemical fume hood.[3]
Spill Cleanup Spill kit appropriate for chemical spills, including absorbent materials, two pairs of chemical-resistant gloves, a gown, and eye protection. Respiratory protection may be necessary depending on the scale of the spill.

Operational and Disposal Plans

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Storage and Stability:

  • Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.

  • Recommended storage conditions can be found on the Certificate of Analysis provided by the supplier.[2]

Handling Procedures:

  • Handle in a well-ventilated place, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices.[4]

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not let the chemical enter drains.[4]

  • Contaminated materials (e.g., gloves, vials) should be collected in a designated hazardous waste container.

Experimental Protocols

In Vitro Solution Preparation: For cell culture experiments, a stock solution is typically prepared in a solvent like DMSO.

  • Preparation of DMSO Stock Solution :

    • Accurately weigh the desired amount of this compound powder in a chemical fume hood.

    • Dissolve the powder in an appropriate volume of high-purity DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 2.59 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.

  • Preparation of Working Solution :

    • Thaw the DMSO stock solution.

    • Dilute the stock solution to the final desired concentration in cell culture media.

    • It is important to ensure that the final concentration of DMSO in the cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity.

Workflow for Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Unpack (Single Gloves) weigh Weigh Solid Compound (Double Gloves, Gown, Goggles) in Fume Hood receive->weigh dissolve Dissolve in Solvent (Double Gloves, Gown, Goggles) in Fume Hood weigh->dissolve solid_waste Solid Waste (Contaminated PPE, Vials) weigh->solid_waste handle_solution Handle Stock/Working Solutions (Double Gloves, Gown, Goggles) in Fume Hood dissolve->handle_solution dissolve->solid_waste cell_treatment Treat Cells in Culture handle_solution->cell_treatment handle_solution->solid_waste liquid_waste Liquid Waste (Unused Solutions) handle_solution->liquid_waste cell_treatment->solid_waste dispose Dispose as Hazardous Waste (Follow Institutional Guidelines) solid_waste->dispose liquid_waste->dispose

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound, from receiving the compound to its final disposal as hazardous waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.